molecular formula C4H6NNaO3S B3041767 Sodium 3-Cyanopropane-1-sulfonate CAS No. 35880-67-2

Sodium 3-Cyanopropane-1-sulfonate

Cat. No.: B3041767
CAS No.: 35880-67-2
M. Wt: 171.15 g/mol
InChI Key: HFFHSQIXUBWHQS-UHFFFAOYSA-M
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Description

Sodium 3-Cyanopropane-1-sulfonate is a useful research compound. Its molecular formula is C4H6NNaO3S and its molecular weight is 171.15 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-cyanopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHSQIXUBWHQS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sodium 3-cyanopropyl sulfonate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Sodium 3-cyanopropyl sulfonate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's chemical properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles.

Core Molecular and Physical Properties

Sodium 3-cyanopropyl sulfonate is an organosulfur compound recognized for its unique bifunctional nature, possessing both a nitrile (-C≡N) and a sulfonate (-SO₃⁻) group. This structure imparts specific chemical reactivity and physical properties that are leveraged in various scientific applications.

Chemical Structure and Identity

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

PropertyValueSource
IUPAC Name Sodium 3-cyano-1-propanesulfonate
CAS Number 35880-67-2[1]
Molecular Formula C₄H₆NNaO₃S[1]
Molecular Weight 171.15 g/mol [1]
SMILES Code O=S(CCCC#N)([O-])=O.[Na+][1]

The structure consists of a three-carbon propyl chain. A cyano (nitrile) group is attached to one end of the chain, while a sulfonate group is attached to the other. The sulfonate group exists as a sodium salt.

Caption: Chemical structure of Sodium 3-cyanopropyl sulfonate.

Synthesis and Purification

The synthesis of alkyl sulfonates like Sodium 3-cyanopropyl sulfonate often relies on well-established organosulfur chemistry principles. A common and classical method is the Strecker sulfite alkylation.[2]

Principle of Synthesis: Strecker Sulfite Alkylation

This reaction involves the nucleophilic substitution of a halide by a sulfite salt.[2] The causality behind this choice is the high nucleophilicity of the sulfite ion and the commercial availability of suitable halo-nitrile precursors.

Reaction: R-X + Na₂SO₃ → R-SO₃Na + NaX (where R is the 3-cyanopropyl group and X is a halide, typically Br or Cl)

The reaction displaces the halide from an alkyl halide, in this case, 4-chlorobutyronitrile or 4-bromobutyronitrile, with sodium sulfite to form the desired sodium sulfonate salt.[2]

Generalized Laboratory Synthesis Protocol

This protocol is a representative, self-validating workflow for the synthesis and purification of Sodium 3-cyanopropyl sulfonate.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) in a mixture of water and a polar, water-miscible co-solvent like ethanol. The co-solvent aids in solubilizing the organic reactant.

  • Add 4-chlorobutyronitrile to the flask. The molar ratio should be a slight excess of sodium sulfite to ensure complete conversion of the alkyl halide.

  • Heat the mixture to reflux (typically 80-100 °C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

Step 2: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is highly water-soluble.[3] To isolate it, the solvent is typically removed under reduced pressure using a rotary evaporator. This step is crucial for concentrating the product.[4]

  • The resulting solid residue will be a mixture of the desired product and sodium chloride (the byproduct).

Step 3: Purification (Recrystallization)

  • The primary impurity is inorganic salt (NaCl), which has different solubility properties than the organic sulfonate product.

  • Selectively dissolve the product in a hot solvent in which it is soluble, but the inorganic salt is not. Hot ethanol or a mixture of ethanol and water is often effective.

  • Filter the hot solution to remove the insoluble inorganic salts.

  • Allow the filtrate to cool slowly to induce crystallization of the pure Sodium 3-cyanopropyl sulfonate.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile, water-soluble compounds like Sodium 3-cyanopropyl sulfonate.

Methodology Rationale: Due to the ionic nature of the sulfonate group and the lack of a strong UV chromophore in the alkyl chain, standard reversed-phase HPLC with UV detection can be challenging. A mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often more effective.[5][6] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), which are not dependent on chromophores.[6]

Exemplary HILIC-ELSD Protocol:

  • Column: A HILIC stationary phase, such as one with a sulfobetaine functional group.[6]

  • Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium formate.[5] For example, starting at 90% acetonitrile and decreasing to 40% over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

  • Sample Preparation: Dissolve a known quantity of the compound in the initial mobile phase (e.g., 1 mg/mL).

  • Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. The retention time should be consistent and reproducible.

Applications in Research and Drug Development

The bifunctional nature of Sodium 3-cyanopropyl sulfonate makes it a versatile building block and functional additive in several scientific domains.

Role as a Surfactant and Wetting Agent

Like many sulfonate salts, this compound has surfactant properties due to its amphiphilic structure, comprising a hydrophilic sulfonate head and a moderately hydrophobic cyanopropyl tail.[3][7] This allows it to lower surface tension, making it useful as a wetting agent or dispersant in formulations.[3]

Utility in Drug Development

Sulfonate salts are frequently used in drug development to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[8][9] While this specific molecule is not a common API counter-ion itself, its structure is representative of the class. The use of sulfonic acids to form salts is a critical strategy in pharmaceutical formulation.[8] The nitrile group also offers a reactive handle for further chemical modification, allowing it to be incorporated into larger molecules as a polar, water-solubilizing moiety.

Precursor in Organic Synthesis

The sulfonate group is a good leaving group in certain reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity makes it a useful intermediate for synthesizing more complex molecules, including sulfonamides, which are a cornerstone class of therapeutic agents.[10][11][12]

Safety and Handling

As a laboratory chemical, Sodium 3-cyanopropyl sulfonate should be handled with standard safety precautions. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or contact with skin and eyes.

  • Use in a well-ventilated area or a chemical fume hood.

References

  • CAS Common Chemistry. (n.d.). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. Retrieved December 17, 2025, from [Link]

  • CAS Common Chemistry. (n.d.). Glyphosate. Retrieved December 31, 2025, from [Link]

  • Environmental Protection Agency. (n.d.). III Analytical Methods. Retrieved February 24, 2026, from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonate. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). Cas 1071-23-4,O-PHOSPHORYLETHANOLAMINE. Retrieved February 24, 2026, from [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]

  • Chemsrc. (n.d.). Glyphosate | CAS#:1071-83-6. Retrieved February 24, 2026, from [Link]

  • GREEN AGROCHEM. (2025, April 29). Sodium sulfonate chemical. Retrieved February 24, 2026, from [Link]

  • RSC Advances. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved February 24, 2026, from [Link]

  • Cogent HPLC. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved February 24, 2026, from [Link]

  • Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • ChemIndex. (n.d.). 513-15-5 | sodium 2-cyanoethanesulfonate. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]

  • University of Huddersfield. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Retrieved February 24, 2026, from [Link]

  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM SULFONATE. Retrieved February 24, 2026, from [Link]

  • DU Organics. (n.d.). Sodium Propyne Sulfonate. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. Retrieved August 30, 2025, from [Link]

  • Matrix Fine Chemicals. (n.d.). SODIUM 5-CYANO-2-[(1E)-3-[(2Z)-5-CYANO-1-ETHYL-3-(3-SUL. FONATOPROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE]. PROP-1-EN-1-YL]-1-ETHYL-3-(3-SULFONATOPROPYL)-1H-1,3-BE. NZODIAZOL-3-IUM. Retrieved February 24, 2026, from [Link]

Sources

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of Sodium 3-Cyanopropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Sodium 3-Cyanopropane-1-sulfonate

Sodium 3-cyanopropane-1-sulfonate is an organosulfur compound characterized by the presence of both a nitrile (-C≡N) and a sulfonate (-SO₃Na) functional group. Its molecular formula is C₄H₆NNaO₃S, and it possesses a molecular weight of 171.15 g/mol [1]. The unique combination of a highly polar, ionic sulfonate group and a polar nitrile group on a short alkyl chain dictates its physicochemical properties, most notably its solubility profile. This guide provides a comprehensive analysis of the expected solubility of sodium 3-cyanopropane-1-sulfonate in aqueous and organic media, outlines robust experimental protocols for its quantitative determination, and discusses the underlying chemical principles that govern its behavior in solution. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to assess its solubility for various applications, from chemical synthesis to formulation development.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For sodium 3-cyanopropane-1-sulfonate, its solubility is a tale of two functional groups: the ionic sulfonate and the polar nitrile.

The Dominance of the Sulfonate Group in Aqueous Environments: The sodium sulfonate group (-SO₃⁻Na⁺) is the primary determinant of the compound's high aqueous solubility. In water, a highly polar protic solvent, the ionic bond between the sulfonate anion and the sodium cation readily dissociates. The negatively charged sulfonate group can participate in strong ion-dipole interactions with the partial positive charges on the hydrogen atoms of water molecules. Similarly, the sodium cation is solvated by the partial negative charges on the oxygen atoms of water molecules. This extensive hydration of the ions is an energetically favorable process that drives the dissolution of the salt.

The Role of the Cyanopropane Moiety: The cyanopropane portion of the molecule, while containing a polar nitrile group, is less influential than the sulfonate group in aqueous solution. The nitrile group can act as a hydrogen bond acceptor, further contributing to water solubility. However, the three-carbon alkyl chain is nonpolar and would typically decrease water solubility. In this case, the short length of the alkyl chain means its hydrophobic contribution is minimal compared to the powerful hydrophilic nature of the sulfonate group.

Solubility Profile: A Comparative Analysis

High Solubility in Water

Based on the principles outlined above, sodium 3-cyanopropane-1-sulfonate is expected to be highly soluble in water . The strong ion-dipole interactions and hydrogen bonding between the sulfonate and nitrile groups and water molecules will overcome the lattice energy of the solid salt, leading to significant dissolution.

Effect of Temperature: For most ionic solids, solubility in water increases with temperature[3]. This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solid. Therefore, it is anticipated that the solubility of sodium 3-cyanopropane-1-sulfonate in water will increase as the temperature rises.

Limited Solubility in Organic Solvents

The solubility of sodium 3-cyanopropane-1-sulfonate in organic solvents is predicted to be significantly lower than in water and will be highly dependent on the polarity of the solvent. A comprehensive review of scientific literature indicates a notable lack of quantitative solubility data for sodium sulfonate salts in common organic solvents[4].

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. While the solubility will be much lower than in water, some degree of dissolution is expected due to dipole-dipole interactions and hydrogen bonding with the sulfonate and nitrile groups.

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents have high dipole moments but do not have a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. Solvation of the sodium cation will be a key factor in these solvents. Acetonitrile, which contains a nitrile group, may show some affinity for the cyanopropane moiety of the solute. Overall, moderate to low solubility is anticipated in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): In these solvents with low dielectric constants and a lack of polarity, the solubility of the highly polar and ionic sodium 3-cyanopropane-1-sulfonate is expected to be very low to negligible . The weak van der Waals forces of these solvents cannot overcome the strong ionic and polar interactions within the solute's crystal lattice.

The following table provides a qualitative prediction of the solubility of sodium 3-cyanopropane-1-sulfonate in various solvents. Researchers are encouraged to use the experimental protocols provided in this guide to determine quantitative values.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces with Solute
Polar Protic WaterVery HighIon-dipole, Hydrogen bonding
Methanol, EthanolLow to ModerateIon-dipole, Hydrogen bonding, Dipole-dipole
Polar Aprotic Acetonitrile, DMF, DMSOLow to ModerateIon-dipole, Dipole-dipole
Nonpolar Hexane, TolueneVery Low / InsolubleWeak van der Waals forces

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a self-validating system for obtaining reliable solubility data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a validated analytical method.

Experimental Protocol

Materials:

  • Sodium 3-cyanopropane-1-sulfonate

  • High-purity solvents (Water, Methanol, Ethanol, Acetonitrile, etc.)

  • Vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrumentation (e.g., HPLC-UV, LC-MS, or IC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of sodium 3-cyanopropane-1-sulfonate to a series of vials. A visual excess of solid should be present to ensure saturation.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired experimental value (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time. A period of 24 to 48 hours is typically adequate, but longer times may be necessary for some compounds. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method. Given the lack of a strong chromophore, High-Performance Liquid Chromatography (HPLC) with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, Ion Chromatography (IC) can be used to quantify the sulfonate anion or the sodium cation.

    • Prepare a calibration curve using standard solutions of sodium 3-cyanopropane-1-sulfonate of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equilibrate1 Agitate at constant temperature prep2->equilibrate1 equilibrate2 Allow to reach equilibrium (24-72h) equilibrate1->equilibrate2 separate1 Centrifuge to pellet excess solid equilibrate2->separate1 separate2 Filter supernatant separate1->separate2 analyze1 Dilute filtered supernatant separate2->analyze1 analyze2 Quantify using validated analytical method analyze1->analyze2 analyze3 Calculate solubility analyze2->analyze3

Caption: Workflow for the shake-flask solubility determination method.

The Dissolution Process Visualized

The dissolution of sodium 3-cyanopropane-1-sulfonate in water is a dynamic process involving the disruption of the crystal lattice and the hydration of the resulting ions.

Caption: Dissolution of Sodium 3-Cyanopropane-1-sulfonate in Water.

Conclusion and Future Directions

Sodium 3-cyanopropane-1-sulfonate is anticipated to exhibit high solubility in water and significantly lower solubility in organic solvents, a behavior dictated by its polar ionic structure. This guide provides a robust theoretical framework for understanding these properties and a detailed experimental protocol for their quantitative determination. For researchers and drug development professionals, a thorough understanding of this compound's solubility is crucial for its effective application. The generation of precise solubility data using the methods outlined herein will be invaluable for optimizing reaction conditions, developing formulations, and ensuring the successful translation of this compound into various scientific and industrial applications.

References

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • CK-12. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

  • Zhang, Q., et al. (2007, February 27). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864-2872. [Link]

  • Ziyada, A. K., et al. (2011). Effect of sulfonate-based anions on the physicochemical properties of 1-alkyl-3-propanenitrile imidazolium ionic liquids. New Journal of Chemistry, 35(5), 1111-1116. [Link]

  • Reddy, R., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8968-9005. [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Pan, X., et al. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

  • Liu, Y., et al. (2018). Equilibrium Solubility of Sodium 3-Nitrobenzenesulfonate in Binary NaCl + H2O, Na2SO4 + H2O, and C2H5OH + H2O Solvent Mixtures at Elevated Temperatures from (273.15 to 323.15) K. Journal of Chemical & Engineering Data, 63(8), 2914-2921. [Link]

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A Comprehensive Technical Guide to Sodium 3-Cyanopropane-1-sulfonate: Nomenclature, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-Cyanopropane-1-sulfonate is an organosulfur compound that has garnered significant interest in various fields of chemical science and technology. Characterized by a propyl chain functionalized with both a nitrile (-CN) and a sulfonate (-SO₃Na) group, this molecule exhibits unique chemical properties that make it a valuable component in advanced materials and chemical formulations. Its primary role has been established in the realms of electrochemical applications, specifically as a crucial additive in electrolytes for sodium-ion batteries and in electroplating baths for copper deposition. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis methodologies, and detailed insights into its primary applications, offering a valuable resource for researchers and professionals in materials science and drug development.

Nomenclature and Chemical Identifiers

A clear understanding of the various names and identifiers for a chemical is paramount for effective literature research and unambiguous communication. Sodium 3-Cyanopropane-1-sulfonate is known by several synonyms in chemical literature and commercial contexts.

Systematic and Common Names:

  • IUPAC Name: Sodium 3-cyanopropane-1-sulfonate

  • Common Synonyms: 3-Cyanopropanesulfonic acid, sodium salt; Sodium 3-cyanopropylsulfonate[1]

These names are frequently used interchangeably in scientific papers and by chemical suppliers. The CAS (Chemical Abstracts Service) number provides a unique identifier for this specific chemical substance.

IdentifierValue
CAS Number 35880-67-2[1]
Molecular Formula C₄H₆NNaO₃S[1]
Molecular Weight 171.15 g/mol [1]
SMILES Code N#CCCCS(=O)(=O)[O-].[Na+][1]

It is crucial for researchers to utilize these various identifiers when conducting database searches to ensure a comprehensive retrieval of information. While specific trade names for Sodium 3-Cyanopropane-1-sulfonate are not widely marketed under a single brand, it is often supplied by various chemical companies under its chemical name or CAS number.

Chemical Structure and Properties

The chemical structure of Sodium 3-Cyanopropane-1-sulfonate dictates its functionality. The molecule consists of a three-carbon propane chain. One end of the chain is terminated by a nitrile group (a carbon triple-bonded to a nitrogen atom), while the other end is attached to a sulfonate group, which exists as a sodium salt.

graph Chemical_Structure {
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  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];

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Conceptual synthesis workflow for Sodium 3-Cyanopropane-1-sulfonate.

Applications in Advanced Technologies

The unique combination of a nitrile and a sulfonate group in Sodium 3-Cyanopropane-1-sulfonate makes it a highly effective additive in specialized electrochemical systems.

Electrolyte Additive for Sodium-Ion Batteries

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. However, a major challenge in SIBs is the instability of the electrode-electrolyte interface, which leads to poor cycling performance. Electrolyte additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the anode surface, which is essential for long-term battery stability.[2][3][4]

Mechanism of Action:

Sodium 3-Cyanopropane-1-sulfonate is believed to function as an SEI-forming additive. During the initial charging cycles of the battery, the additive is reductively decomposed on the anode surface. This decomposition process leads to the formation of a stable, ionically conductive, and electronically insulating SEI layer.

The presence of the sulfonate group is thought to contribute to the formation of sodium sulfonates (ROSO₂Na) within the SEI, which can enhance its mechanical stability and flexibility. The nitrile group may also participate in the formation of a nitrogen-containing species in the SEI, further improving its properties. A stable SEI layer prevents the continuous decomposition of the electrolyte, minimizes the formation of sodium dendrites, and ultimately leads to improved cycling stability and a longer battery lifespan.[2][3][4]

Performance Benefits:

  • Improved Cycling Stability: By forming a robust SEI, the additive enhances the capacity retention of the battery over numerous charge-discharge cycles.

  • Enhanced Safety: A stable SEI can suppress the growth of sodium dendrites, which are a major safety concern as they can cause internal short circuits.

  • Wider Operating Window: A well-formed SEI can improve the electrochemical stability window of the electrolyte.

Additive in Copper Electroplating

In the electronics industry, copper electroplating is a critical process for creating conductive pathways on printed circuit boards (PCBs) and in semiconductor manufacturing.[5][6] The quality of the deposited copper layer is highly dependent on the composition of the electroplating bath, which often includes organic additives to control the deposition process. These additives are typically classified as carriers (suppressors), brighteners (accelerators), and levelers.[7]

Role as a Brightener/Leveler:

While not as common as other sulfur-containing additives like MPS (3-Mercapto-1-propanesulfonate) or SPS (Bis-(sodium sulfopropyl)-disulfide), the structure of Sodium 3-Cyanopropane-1-sulfonate suggests its potential role as a brightener or leveler in copper electroplating baths.[1][8]

Causality of Experimental Choices:

  • Brighteners: These additives, often containing sulfur, adsorb onto the copper surface and accelerate the copper deposition rate, leading to the formation of fine-grained, bright deposits. The sulfonate group in Sodium 3-Cyanopropane-1-sulfonate can facilitate its solubility and interaction within the aqueous plating bath.

  • Levelers: Levelers are compounds that preferentially adsorb at sites of high current density (peaks on the substrate surface), inhibiting deposition at these points and promoting it in areas of lower current density (valleys). This leads to a smoother, more level copper deposit. The nitrile group could potentially play a role in the specific adsorption behavior of the molecule on the copper surface.

The synergistic effect of the sulfonate and nitrile functionalities allows for precise control over the morphology and properties of the electrodeposited copper, resulting in improved conductivity, uniformity, and reliability of the final electronic components.

Analytical Methodologies

The quantification and quality control of Sodium 3-Cyanopropane-1-sulfonate in various matrices, such as electrolyte solutions or plating baths, are crucial for research and industrial applications. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of non-volatile organic compounds.

  • Stationary Phase: A reverse-phase column (e.g., C18) is typically suitable for separating polar analytes from a complex matrix.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile would need to be optimized.

  • Detection: Due to the lack of a strong chromophore in the molecule, UV detection might not be very sensitive. More suitable detectors include:

    • Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte.

    • Charged Aerosol Detector (CAD): Another universal detector that provides a response proportional to the mass of the analyte.

    • Conductivity Detector: Can be used to detect the ionic sulfonate group.

Ion Chromatography (IC):

Ion chromatography is specifically designed for the analysis of ionic species. It can be used to quantify the sulfonate anion after separation from other ions in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR can be used for structural confirmation and purity assessment of the synthesized compound.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES):

ICP-OES can be used to determine the concentration of the sodium counter-ion, which can then be used to calculate the concentration of the entire salt, assuming a 1:1 stoichiometry.[9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Sodium 3-Cyanopropane-1-sulfonate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium 3-Cyanopropane-1-sulfonate is a versatile chemical with significant potential in advanced electrochemical technologies. Its unique molecular structure, combining a nitrile and a sulfonate group, enables it to function effectively as an electrolyte additive in sodium-ion batteries and as a performance-enhancing additive in copper electroplating. A thorough understanding of its various synonyms, synthesis pathways, and mechanisms of action is crucial for researchers and scientists working to advance these fields. As research into next-generation energy storage and electronics manufacturing continues, the role of specialized additives like Sodium 3-Cyanopropane-1-sulfonate is likely to become even more prominent.

References

  • Electrode/electrolyte additives for practical sodium-ion batteries: a mini review. (2022).
  • Fundamentals and perspectives of electrolyte additives for non-aqueous Na-ion batteries. (n.d.). Energy & Environmental Science.
  • Research Progress on Electrolyte Additives for Sodium Ion B
  • Research Progress on Electrolyte Additives for Sodium Ion Batteries. (2023).
  • Development of advanced electrolytes in Na-ion batteries: application of the Red Moon method for molecular structure design of the SEI layer. (n.d.). RSC Advances.
  • Copper electropl
  • Online analysis of organic additives in copper pl
  • Measurement and Control of Copper Additives in Electroplating Baths by High-Performance Liquid Chrom
  • Effect of organic additives on copper electrodeposition in the manufacture of printed boards1. (2023).
  • Detection of Organic Additives in Copper Plating Bath Using Voltammetric Methods That Involve a Screen-printed Nano-Au Electrode. (2021).
  • Cyanide-free electrolyte for electrodeposition of silver. (n.d.).
  • Cyanide-free electroplating. (n.d.).
  • Cyanide electroplating baths and processes. (n.d.).
  • Effect of sodium salts on the cycling performance of tin anode in sodium ion batteries. (2017).
  • The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (2003). Journal of The Electrochemical Society.
  • protocol for the synthesis of 1,3-propane sultone from sodium 3-hydroxypropane-1-sulfon
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4. (n.d.). RSC Advances.
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies.
  • Electrochemical Proceedings 90. (n.d.).
  • Role of Advanced Electrolytes in Sodium Ion B
  • Chemical Mechanism of Suppression of Copper Electrodeposition by Polyethylene Glycol Kurt R. Hebert, Saikat Adhikari, and Jerrod. (n.d.). ECS Meeting Abstracts.
  • Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. (2025).
  • III Analytical Methods. (n.d.). Japan Ministry of the Environment.
  • Xiao Su Inventions, Patents and Patent Applications. (2025).
  • Electrolyte Solvation Structure Design for Sodium Ion B
  • Synthesis of Hydroxy Sulfon
  • Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. (2023). MDPI.
  • Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). MDPI.
  • Electropl
  • Categories of electroplating additives and their applic
  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.
  • Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). (2019).
  • Control of Accumulation of Cu(I) in Copper Sulfate Electroplating Plating Solution. (2025).
  • Electropl
  • Electro Plating Chemicals (Ni,Sn,Cu). (n.d.). JX Metals Trading Co., Ltd..
  • Analytical Application Using Modern Electrochemical Techniques. (2014). International Journal of Electrochemical Science.
  • i, United States P
  • Top 10 Electroplating Chemicals for Manufacturing Companies. (2025). Camachem.

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The Bifunctional Utility of Sodium 3-Cyanopropane-1-sulfonate: From Electro-Organic Interfaces to Zwitterionic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 3-Cyanopropane-1-sulfonate (UPS) is frequently dismissed as a mere commodity chemical for the electroplating industry. However, for the organic chemist and drug development scientist, it represents a strategic "Janus" molecule. It serves as a stable, non-volatile equivalent to the carcinogenic 1,3-propane sultone, allowing for the safe introduction of sulfopropyl moieties.

More critically, UPS is the immediate synthetic precursor to Homotaurine (Tramiprosate) , a small molecule with significant history in Alzheimer’s disease therapeutics. This guide dissects the utility of UPS beyond the plating bath, focusing on its role as a scaffold for zwitterionic drug synthesis and its unique behavior at the electro-organic interface.

The Molecular Scaffold: Properties & Stability

UPS combines a reactive nitrile (


) tail with a hydrophilic sulfonate (

) head. This amphiphilic structure dictates its solubility profile and synthetic utility.
PropertySpecificationSynthetic Implication
Formula

Bifunctional: Nitrile (reducible/hydrolyzable) + Sulfonate (polar anchor).
Solubility High in

, MeOH
Requires polar solvents for reactions; incompatible with non-polar organic media.
Stability High Thermal StabilityCan withstand hydrogenation temperatures (>100°C) without desulfonation.
Safety Non-volatile solidCrucial: Safer alternative to 1,3-Propane Sultone (a potent alkylating carcinogen).
Expert Insight: The "Masked" Sultone

In many protocols, 1,3-propane sultone is used to introduce a sulfopropyl group. However, sultones are genotoxic. UPS is synthesized by opening the sultone ring with sodium cyanide. By purchasing UPS directly, researchers avoid handling the sultone entirely, accessing the propyl-sulfonate scaffold in a pre-functionalized, safer state.

Primary Application: Synthesis of Homotaurine (Tramiprosate)

For drug development professionals, the primary utility of UPS is its conversion to 3-aminopropane-1-sulfonic acid (Homotaurine). This molecule acts as a GABA mimetic and has been investigated for its ability to inhibit amyloid-


 aggregation.[1]
The Challenge: Selective Nitrile Reduction

Reducing a nitrile in the presence of a sulfonate salt presents solubility challenges. Standard hydride donors (


) are often difficult to use due to solvent incompatibility (UPS is insoluble in ether/THF). Catalytic hydrogenation is the preferred industrial and lab-scale route.
Protocol: Catalytic Hydrogenation of UPS
  • Objective: Convert

    
     to 
    
    
    
    while retaining the sulfonate.
  • Catalyst Choice: Rhodium on Carbon (

    
    ) or Raney Nickel. 
    
    
    
    is preferred to avoid leaching nickel into pharmaceutical intermediates.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Sodium 3-Cyanopropane-1-sulfonate in 100 mL of ammonia-saturated methanol (

    
    ).
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) during nitrile reduction.

  • Catalyst Loading: Add 5% w/w Rhodium on Carbon (or active Raney Ni).

  • Hydrogenation: Pressurize the autoclave to 50–100 psi

    
    . Heat to 50–60°C.
    
  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake plateaus.
    
  • Workup: Filter the catalyst while warm. Evaporate the methanol/ammonia.

  • Purification: Recrystallize the crude solid from aqueous ethanol.

  • Acidification (Optional): Pass through a cation exchange resin (

    
     form) to obtain the free acid (Homotaurine) rather than the sodium salt.
    
Visualization: The Homotaurine Pathway

The following diagram illustrates the synthetic flow from the toxic precursor (Sultone) to the pharmaceutical active (Homotaurine) and its metabolites.[2]

Homotaurine_Synthesis Sultone 1,3-Propane Sultone (Genotoxic Precursor) UPS Sodium 3-Cyanopropane-1-sulfonate (UPS - Stable Intermediate) Sultone->UPS NaCN, H2O Ring Opening Homotaurine Homotaurine / Tramiprosate (3-aminopropane-1-sulfonic acid) UPS->Homotaurine H2 / Rh-C NH3/MeOH (Reduction) SPA 3-Sulfopropanoic Acid (Metabolite / ALZ-801 Product) UPS->SPA Acidic Hydrolysis (HCl/H2O, Reflux) Homotaurine->SPA In vivo metabolism (Deamination/Oxidation)

Figure 1: Synthetic genealogy of Sodium 3-Cyanopropane-1-sulfonate. Note the bifurcation at UPS: Reduction leads to the amine (drug), while hydrolysis leads to the acid (metabolite).

Secondary Application: Functional Group Interconversion

Beyond the amine, the nitrile group in UPS serves as a "masked" carboxylic acid.

Hydrolysis to 3-Sulfopropanoic Acid (3-SPA)

3-SPA is an endogenous metabolite of Homotaurine and a key component of the prodrug ALZ-801.

  • Reaction: Acidic hydrolysis (conc.

    
    , reflux).[2]
    
  • Mechanism: The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

  • Utility: 3-SPA is a bifunctional linker (COOH + SO3H) used in synthesizing surfactants and zwitterionic buffers (Good's buffers analogs).

The Electro-Organic Interface: Mechanism of Action

While this guide focuses on organic synthesis, understanding the "Leveling" mechanism of UPS in copper plating is essentially understanding surface-catalyzed organic chemistry .

In Acid Copper Plating (Damascene process for semiconductors), UPS acts as a Leveler . It does not merely float in solution; it participates in a complex adsorption/desorption equilibrium that regulates the reduction of


 to 

.
The "SPS-UPS" Cycle

The industry uses Bis-(3-sulfopropyl) disulfide (SPS) as an accelerator. UPS is often generated in situ or added to modulate this acceleration.

  • Adsorption: UPS adsorbs onto the copper cathode via the nitrile nitrogen lone pair.

  • Inhibition: The adsorbed UPS layer sterically hinders the approach of hydrated copper ions, locally slowing down deposition.

  • Current Density Control: UPS adsorbs preferentially at high-current density areas (peaks/protrusions). By slowing deposition at the "peaks," it allows the "valleys" to catch up, resulting in a flat (leveled) surface.

Electro_Mechanism Solution Bulk Electrolyte (CuSO4, H2SO4, UPS) Interface Helmholtz Double Layer Solution->Interface Diffusion Adsorption UPS Adsorption (via Nitrile Group) Interface->Adsorption Surface Copper Cathode Surface (High Current Density Zones) Complex Cu(I)-Thiolate/Nitrile Complex Surface->Complex e- Transfer Adsorption->Surface Targeting Protrusions Inhibition Local Inhibition of Cu Deposition Complex->Inhibition Steric Blockade Inhibition->Solution Desorption / Leveling

Figure 2: The electrochemical mechanism of UPS. It selectively inhibits deposition at high-energy sites (protrusions), forcing copper to fill voids (valleys).

References

  • Preparation of Homotaurine: Freifelder, M. (1965).[3] Homotaurine process. U.S. Patent 3,218,352.[3] Abbott Laboratories.[3] Link

  • Tramiprosate & 3-SPA Metabolite: Hey, J. A., et al. (2018). Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug ALZ-801 that Inhibits Beta Amyloid Oligomer Formation in the Human Brain. CNS Drugs, 32(9), 849–861. Link

  • Electrochemical Mechanism: Frank, A., & Bard, A. J. (2003).[4] The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. Journal of The Electrochemical Society, 150(4), C244.[4] Link

  • Toxicity of Precursors: National Toxicology Program. (2021).[5][6][7] 1,3-Propane Sultone - Report on Carcinogens. Link

  • Chemical Structure & Data: PubChem. Sodium 3-cyanopropane-1-sulfonate.[8] Link

Sources

Technical Guide: Stability and Handling of Cyano-Sulfonate Salts in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyano-Sulfonate Salts under Ambient Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Definition

Cyano-sulfonate salts (specifically


-cyanomethanesulfonates  and their aryl derivatives) represent a niche but critical class of functionalized sulfonates used as pharmaceutical counter-ions, synthetic intermediates, and electrocatalytic ligands. Unlike standard alkyl sulfonates (mesylates), the presence of the electron-withdrawing cyano group (

) adjacent to the sulfonate moiety (

) fundamentally alters the electronic landscape of the molecule, introducing unique stability challenges related to methylene acidity and nitrile hydrolysis .

This guide focuses on the stability profile of Sodium Cyanomethanesulfonate (


) and related pharmaceutical salts (e.g., azepine-7-cyanomethanesulfonates) under ambient conditions, providing actionable protocols for their synthesis, handling, and stability assessment.
Core Chemical Entity[1][2][3]
  • Structure:

    
    
    
  • Key Reactivity:

    • 
      -Methylene Acidity:  The 
      
      
      
      protons are highly acidic (
      
      
      estimated) due to the dual electron-withdrawing nature of CN and
      
      
      .
    • Nitrile Hydrolysis: Susceptible to conversion to amides (

      
      ) and acids (
      
      
      
      ) under moist/acidic conditions.
    • Nucleophilic Character: The anion can act as a carbon nucleophile in specific condensations.

Mechanism of Instability

Under ambient conditions (20–25°C, 40–60% RH), cyano-sulfonate salts exhibit a complex stability profile governed by moisture ingress and pH.

Hydrolytic Decomposition Pathways

The primary degradation pathway is the hydrolysis of the nitrile group. While kinetically slow at neutral pH, this accelerates significantly in the presence of moisture and trace acid/base impurities found in "ambient" laboratory atmospheres.

  • Stage 1 (Amide Formation):

    
     (Sulfomethylamide)
    
  • Stage 2 (Acid Formation):

    
     (Sulfoacetic acid) + 
    
    
    
-Methylene Condensations (The "Aldol" Risk)

Unlike simple mesylates, the activated methylene group allows for self-condensation or reaction with electrophiles (e.g., aldehydes in excipients) even under mild conditions. In solution, trace basicity can trigger:



Hygroscopicity & Physical Stability

Most sodium/potassium sulfonate salts are hygroscopic. Absorption of atmospheric water forms a "micro-reactor" on the crystal surface, facilitating hydrolysis.

  • Critical Relative Humidity (CRH): Typically >60%.

  • Consequence: Deliquescence leads to pH shifts (due to absorbed

    
     or ammonia release from hydrolysis), accelerating degradation.
    

Visualization: Degradation & Synthesis Pathways

The following diagram outlines the synthesis of cyanomethanesulfonate salts and their subsequent degradation pathways under environmental stress.

CyanoSulfonateStability cluster_ambient Ambient Conditions Risks Substrate Chloroacetonitrile (Cl-CH2-CN) Product Sodium Cyanomethanesulfonate (NC-CH2-SO3Na) Substrate->Product Nucleophilic Substitution (aq. alcohol, reflux) Reagent Sodium Sulfite (Na2SO3) Reagent->Product Amide Sulfomethylamide (H2NOC-CH2-SO3Na) Product->Amide Hydrolysis (+H2O) Ambient Moisture Condensation Condensation Dimers (Colored Impurities) Product->Condensation Base/Aldehyde Trace Impurities Acid Sulfoacetic Acid Salt (NaOOC-CH2-SO3Na) Amide->Acid Hydrolysis (+H2O) Release of NH3

Caption: Synthesis pathway of Sodium Cyanomethanesulfonate and its divergent degradation routes (hydrolysis vs. condensation) under ambient storage conditions.

Experimental Protocols

Synthesis of Sodium Cyanomethanesulfonate (High Purity)

Context: This protocol minimizes the formation of hydrolysis byproducts common in commercial batches.

  • Reagents: Chloroacetonitrile (1.0 eq), Sodium Sulfite (1.05 eq), Water/Ethanol (3:1 v/v).

  • Reaction:

    • Dissolve

      
       in water.
      
    • Add Chloroacetonitrile dropwise at 25°C (Exothermic).

    • Heat to reflux (80°C) for 4 hours. Monitor by HPLC.

  • Workup (Critical for Stability):

    • Evaporate solvent to dryness under vacuum.

    • Purification: Recrystallize from boiling 95% Ethanol . (Inorganic salts precipitate; product crystallizes upon cooling).

    • Drying: Dry at 50°C under vacuum (

      
      ) over 
      
      
      
      for 24 hours. Residual moisture is the primary instability vector.
Stability-Indicating HPLC Method

Standard reverse-phase methods may fail to retain these highly polar small molecules. Use Ion-Pair Chromatography .

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate + 5 mM Tetrabutylammonium Hydrogen Sulfate (Ion Pair)
Mobile Phase B Acetonitrile
Gradient 0% B (0-5 min)

30% B (15 min)
Detection UV 210 nm (Nitrile absorption) or CAD (Charged Aerosol Detection)
Target Impurities Sulfoacetic acid (RT ~3 min), Sulfomethylamide (RT ~5 min), Parent (RT ~8 min)

Handling & Storage Guidelines

To maintain the integrity of cyano-sulfonate salts in a drug development setting, adhere to the following "Self-Validating" storage system:

  • Moisture Barrier: Store in amber glass vials with Teflon-lined caps. Secondary containment should include a desiccant sachet (Silica gel or Molecular Sieve).

  • Headspace Control: Flush headspace with Argon or Nitrogen. Oxygen is less critical, but

    
     (acidic) can catalyze hydrolysis in moist samples.
    
  • Temperature: Ambient (20-25°C) is acceptable for short-term (<6 months). For reference standards, store at -20°C to arrest slow hydrolysis.

  • Incompatibility: Avoid contact with:

    • Strong Bases: Trigger rapid degradation and condensation.

    • Aldehydes/Ketones: React with the active methylene group.

    • Strong Acids: May release HCN gas (Safety Hazard).

Safety Note: Cyanide Potential

While the C-CN bond is stable, thermal decomposition (>200°C) or reaction with strong oxidizers can release toxic gases. Always handle bulk quantities in a fume hood.

References

  • Synthesis and Reactivity of Cyanomethanesulfonates

    • Title: Preparation method of bromoacetonitrile (via Cyanomethanesulfonate).[1]

    • Source: P
    • URL
  • Pharmaceutical Salts and Counter-ions

    • Title: Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation.[2][3]

    • Source: Journal of Pharmacy and Pharmacology (2009).
    • URL:[Link]

  • Cyano-Sulfonate Ligands in Catalysis

    • Title: Molecular engineering of copper phthalocyanines...[4][5] modifying electron-withdrawing groups (cyano, sulfonate anion).[4][5]

    • Source: Green Chemistry (2025).
    • URL:[Link]

  • Orthoesters and Cyanomethanesulfonate Intermediates

    • Title: Orthoesters in heterocycle synthesis (Mentioning phenyl cyanomethanesulfon
    • Source: Semantic Scholar / Review.[3]

    • URL:[Link][5][6][7][8]

Sources

Methodological & Application

Synthesis of Sodium 3-Cyanopropane-1-sulfonate from 3-chloropropionitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 3-cyanopropane-1-sulfonate is a valuable intermediate in the synthesis of various specialty chemicals, including surfactants, electroplating additives, and pharmaceutical precursors. Its bifunctional nature, possessing both a nitrile and a sulfonate group, allows for a diverse range of subsequent chemical transformations. This application note provides a comprehensive guide for the synthesis of sodium 3-cyanopropane-1-sulfonate from the readily available starting material, 3-chloropropionitrile. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis is based on a well-established nucleophilic substitution reaction, specifically the Strecker sulfite synthesis, where the chloride in 3-chloropropionitrile is displaced by a sulfite group. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer guidance on the characterization of the final product, along with troubleshooting and safety considerations.

Reaction Mechanism and Scientific Principles

The synthesis of sodium 3-cyanopropane-1-sulfonate from 3-chloropropionitrile proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the sulfite anion (SO(_3)


) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 3-chloropropionitrile. The reaction is typically carried out in a polar protic solvent, such as a mixture of water and ethanol, which helps to dissolve both the ionic sodium sulfite and the organic 3-chloropropionitrile.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the sulfite anion attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond.

  • Transition State: A pentacoordinate transition state is formed where the sulfite group is forming a new bond to the carbon, and the carbon-chlorine bond is simultaneously breaking.

  • Inversion of Configuration: As the chloride ion departs as the leaving group, the stereochemistry at the carbon center (if it were chiral) would be inverted.

  • Product Formation: The final product, sodium 3-cyanopropane-1-sulfonate, is formed along with sodium chloride as a byproduct.

The nitrile group (-CN) remains unaffected under these reaction conditions, providing a versatile handle for further synthetic modifications.

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Strecker sulfite synthesis. Researchers should perform a small-scale trial run to optimize conditions for their specific laboratory setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-ChloropropionitrileReagent Grade (≥98%)e.g., Sigma-Aldrich, TCICaution: Toxic and irritant. Handle in a fume hood with appropriate PPE.[1][2][3][4][5]
Sodium Sulfite (Anhydrous)Reagent Grade (≥98%)e.g., Fisher Scientific, VWR
Ethanol95%
Deionized Water
AcetoneReagent GradeFor washing
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

Workflow A 1. Setup and Reagent Charging B 2. Addition of Sodium Sulfite Solution A->B Heat to reflux C 3. Reflux and Reaction Monitoring B->C Maintain reflux D 4. Solvent Removal C->D Cool and distill E 5. Isolation of Crude Product D->E Filter and wash F 6. Purification by Recrystallization E->F Dissolve and cool G 7. Drying and Characterization F->G Filter and dry

Caption: Experimental workflow for the synthesis of sodium 3-cyanopropane-1-sulfonate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chloropropionitrile (1.0 mol).

    • Add a mixture of 95% ethanol and deionized water (e.g., a 1:1 v/v ratio, sufficient to ensure stirring).

  • Preparation of Sodium Sulfite Solution:

    • In a separate beaker, dissolve sodium sulfite (1.1 mol, a slight excess) in deionized water. Gentle heating may be required to facilitate dissolution.

  • Reaction:

    • Heat the 3-chloropropionitrile solution to a gentle reflux with vigorous stirring.

    • Slowly add the warm sodium sulfite solution to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol and water under reduced pressure using a rotary evaporator. This will result in a solid residue.

    • The solid residue contains the desired product, sodium 3-cyanopropane-1-sulfonate, and the byproduct, sodium chloride.

  • Purification:

    • Transfer the solid residue to a beaker and add hot 95% ethanol. The sodium 3-cyanopropane-1-sulfonate has some solubility in hot ethanol, while sodium chloride is much less soluble.

    • Stir the mixture vigorously and then filter the hot solution to remove the insoluble sodium chloride.

    • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold acetone and then dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Characterization and Analysis

The identity and purity of the synthesized sodium 3-cyanopropane-1-sulfonate can be confirmed using various analytical techniques.

Technique Expected Observations
Appearance White crystalline solid.
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted if available.
¹H NMR In D₂O, three distinct multiplets are expected: a triplet around 2.0-2.5 ppm (CH₂ adjacent to CN), a triplet around 2.8-3.2 ppm (CH₂ adjacent to SO₃Na), and a multiplet in between for the central CH₂ group.
¹³C NMR In D₂O, four distinct signals are expected: one for the nitrile carbon (around 118-125 ppm), and three for the propyl chain carbons. The carbon attached to the sulfonate group will be the most downfield of the aliphatic carbons.
FTIR (ATR) Characteristic absorption bands are expected for the C≡N stretch (around 2240-2260 cm⁻¹), the S=O stretch of the sulfonate group (strong bands around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction.- Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC or GC. - Check the quality of the sodium sulfite; it can oxidize over time. Use a fresh bottle.
Poor quality starting material.Distill the 3-chloropropionitrile before use if it is old or appears discolored.[6]
Incorrect stoichiometry.Double-check the molar ratios of the reactants. A slight excess of sodium sulfite is recommended.
Product is difficult to crystallize Presence of impurities.- Ensure the sodium chloride was effectively removed during the hot filtration step. - Try a different recrystallization solvent or a solvent mixture.
Solution is too concentrated or too dilute.Adjust the solvent volume during recrystallization.
Product is contaminated with sodium chloride Inefficient separation during work-up.- Repeat the hot ethanol extraction/filtration step. - Use a larger volume of hot ethanol for the extraction.

Safety and Handling

3-Chloropropionitrile is a toxic and combustible liquid. [1][2][7] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][5] All manipulations should be performed in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[1][2][3][5]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4][5]

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[1][2][4][5]

  • If inhaled: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2][4][5]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][4][5]

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of sodium 3-cyanopropane-1-sulfonate from 3-chloropropionitrile via the Strecker sulfite reaction is a robust and scalable method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and safely synthesize this compound for their research and development needs. The provided guidelines for characterization and troubleshooting will further aid in obtaining a high-purity product.

References

  • Thermo Fisher Scientific. (2010, October 12).
  • Fisher Scientific. (2010, October 12).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chloropropionitrile.
  • ChemicalBook. (2026, January 17).
  • Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Coll. Vol. 1, p.107 (1941); Vol. 5, p.43 (1925).
  • Dalal Institute. (n.d.).
  • Cole-Parmer. (n.d.).
  • Organic Syntheses. (n.d.). β-Mercaptopropionitrile. Coll. Vol. 9, p.546 (1998); Vol. 74, p.231 (1997).
  • BenchChem. (2025).
  • Grokipedia. (n.d.). 3-Chloropropionitrile.
  • Wikipedia. (n.d.). 3-Chloropropionitrile. Retrieved from [Link]

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Protocol for the Catalytic Hydrogenation of Sodium 3-Cyanopropane-1-sulfonate to Sodium 4-Aminobutane-1-sulfonate (Homotaurine)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of Sodium 3-Cyanopropane-1-sulfonate to produce Sodium 4-aminobutane-1-sulfonate, the sodium salt of Homotaurine. Homotaurine is a gamma-aminobutyric acid (GABA) analogue with significant interest in drug development for conditions like Alzheimer's disease.[1] This protocol emphasizes safety, mechanistic understanding, and practical execution for researchers in organic synthesis and pharmaceutical development. The procedure details the use of Raney® Nickel, a highly effective but pyrophoric catalyst, in a high-pressure batch reactor.

Introduction and Reaction Overview

The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this conversion. The target molecule, Sodium 4-aminobutane-1-sulfonate (also known as the sodium salt of homotaurine), is synthesized by the reduction of the cyano group of Sodium 3-Cyanopropane-1-sulfonate.

The overall transformation is as follows:

reactant Sodium 3-Cyanopropane-1-sulfonate product Sodium 4-aminobutane-1-sulfonate (Homotaurine Sodium Salt) reactant->product reagents H₂ (Hydrogen Gas)Raney® Ni CatalystSolvent (e.g., H₂O)Heat, Pressure cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation arrow arrow A 1. Reactor Assembly & Leak Test (N₂) B 2. Charge Reactor with Substrate & Solvent A->B C 3. Charge Reactor with Raney® Ni Slurry B->C D 4. Seal Reactor & Purge with N₂ (3x) C->D E 5. Purge with H₂ (3x) D->E F 6. Pressurize with H₂ to Target Pressure E->F G 7. Heat and Stir F->G H 8. Monitor H₂ Uptake G->H I 9. Cool Reactor & Vent H₂ H->I J 10. Purge with N₂ I->J K 11. Filter Reaction Mixture through Celite® J->K L 12. Concentrate Filtrate K->L M 13. Purify Product (e.g., Recrystallization) L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

A. Reactor Preparation and Charging

  • Inspect and Assemble Reactor: Ensure the high-pressure reactor vessel and all components are clean, dry, and in good condition. Assemble the reactor according to the manufacturer's instructions.

  • Leak Test: Seal the reactor and pressurize with nitrogen to a pressure slightly above the intended operating hydrogen pressure. Monitor the pressure gauge for at least 30 minutes. A stable pressure indicates no leaks. [2]Depressurize the reactor completely before proceeding.

  • Charge Reactants: Add Sodium 3-Cyanopropane-1-sulfonate and deionized water to the reactor vessel.

  • Charge Catalyst: Shake the Raney® Nickel slurry container to ensure a uniform suspension. [3]Under a gentle stream of nitrogen to displace air, transfer the required amount of the Raney® Nickel slurry into the reactor vessel using a pipette or syringe. If the reaction is water-sensitive (not the case here), the water can be displaced by washing the catalyst with the reaction solvent. [3]5. Seal Reactor: Immediately and securely seal the reactor vessel.

B. Hydrogenation Reaction

  • Inert Gas Purge: With the stirrer off, pressurize the sealed reactor with nitrogen to ~50-100 psi, then carefully vent the gas to a fume hood exhaust. Repeat this pressurize-vent cycle at least three times to remove all residual oxygen. [4][5]2. Hydrogen Purge: Following the nitrogen purge, perform an identical three-cycle purge with hydrogen gas to saturate the headspace with hydrogen. [6]3. Pressurize: Pressurize the reactor with hydrogen to the desired operating pressure (see Table 1).

  • Initiate Reaction: Begin stirring and start heating the reactor to the target temperature. Hydrogenation is exothermic, so monitor the temperature and pressure closely. [4]5. Monitor Progress: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. Once the pressure stabilizes, the reaction is likely complete.

  • Reaction Completion: Continue stirring at the set temperature and pressure for the specified time or until hydrogen uptake ceases.

C. Work-up and Product Isolation

  • Cooling and Depressurization: Stop heating and allow the reactor to cool to room temperature.

  • Venting: Close the hydrogen supply cylinder. Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust until it reaches atmospheric pressure.

  • Inert Gas Purge: Purge the reactor headspace with nitrogen (3 cycles) to displace any remaining hydrogen before opening. [7]4. Catalyst Filtration (CRITICAL STEP):

    • Prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over the filter paper. [8] * Wet the Celite® pad with deionized water.

    • Under a nitrogen atmosphere (if possible), carefully decant the reaction mixture onto the Celite® pad and apply vacuum filtration.

    • NEVER allow the catalyst on the Celite® pad to go dry. Keep it wet with water at all times. [9][5] * Wash the reactor vessel with additional water and pass the washings through the filter to ensure complete product transfer.

  • Catalyst Quenching and Disposal: Immediately transfer the wet Celite®/catalyst cake to a designated waste container filled with water. The catalyst can be deactivated by very slow, careful addition of dilute acid (e.g., HCl) before disposal according to institutional guidelines. [10]6. Product Isolation:

    • The filtrate contains the sodium salt of the product dissolved in water.

    • Concentrate the aqueous solution under reduced pressure to obtain the crude product as a solid.

    • The product can be further purified by recrystallization from an ethanol/water mixture.

Data Summary and Characterization

Typical Reaction Parameters
ParameterValue / RangeRationale / Notes
Substrate Scale1.0 - 10.0 gScalable within reactor limits.
SolventDeionized WaterSubstrate and product are water-soluble.
CatalystRaney® Nickel (50% slurry)~10-20% by weight relative to substrate.
Hydrogen Pressure500 - 1000 psi (35 - 70 bar)Higher pressure increases reaction rate.
Temperature60 - 100 °CProvides sufficient thermal energy for the reaction.
Reaction Time4 - 12 hoursMonitor by H₂ uptake for completion.
Expected Yield> 90%High conversion is typical for this reaction.
Product Characterization

The identity and purity of the final product, Sodium 4-aminobutane-1-sulfonate, should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum in D₂O will show characteristic signals for the three distinct methylene (-CH₂-) groups, confirming the reduction of the nitrile and the formation of the aminobutane backbone. [11]* ¹³C NMR: Confirms the presence of three aliphatic carbons and the absence of the nitrile carbon signal.

  • FT-IR: Disappearance of the sharp C≡N stretching band (around 2250 cm⁻¹) and appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst.Use fresh, properly stored Raney® Nickel. Ensure it was not exposed to air.
Insufficient H₂ pressure or temperature.Increase pressure and/or temperature within safe limits of the reactor.
Insufficient reaction time.Extend the reaction time and monitor H₂ uptake.
Formation of Byproducts Reaction of imine intermediate with product.Consider lowering the reaction temperature to favor hydrogenation over condensation.
Low Isolated Yield Product loss during work-up.Ensure thorough washing of the catalyst cake. Be careful during recrystallization.
Adsorption onto catalyst.Wash the filtered catalyst cake thoroughly with hot solvent (water) to recover adsorbed product. [8]

References

  • Ma, Y., & Xu, J. (n.d.). Synthesis of Homotaurine and 1-Substituted Homotaurines from α,β-Unsaturated Nitriles.
  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Synthesis of Homotaurine and 1-Substituted Homotaurines from α,β-Unsaturated Nitriles. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Raney nickel - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chamberland, S. (2012, September 17). chamberland-sop-weighing-and-working-with-raney-nickel.docx.
  • About Catalysts - Vineeth Chemicals. (n.d.). Retrieved February 25, 2026, from [Link]

  • Activated Raney® Nickel Catalyst Division - Vardhman Pharma. (n.d.). Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF HOMOTAURINE - Canadian Science Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

  • Raney nickel - dlab @ EPFL. (n.d.). Retrieved February 25, 2026, from [Link]

  • Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved February 25, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved February 25, 2026, from [Link]

  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved February 25, 2026, from [Link]

  • Investigations into the mechanism of the liquid-phase hydrogenation of nitriles over Raney-Co catalysts - Technical University of Munich. (2008, January 1). Retrieved February 25, 2026, from [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023, February 25). Retrieved February 25, 2026, from [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - RSC Publishing. (2022, March 1). Retrieved February 25, 2026, from [Link]

  • Liu, M., et al. (2024, January 1). Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. Request PDF. Retrieved February 25, 2026, from [Link]

  • Hydrogenation of nitrile groups in hydrogenated nitrile butadiene rubber and tandem hydrogenation of nitrile groups and olefinic groups in nitrile butadiene rubber using an unsupported rhodium containing catalyst - Patent EP-3248988-A1 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • US2693488A - Purification of amino alkane sulfonic acids by ion exchange - Google Patents. (n.d.).
  • Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved February 25, 2026, from [Link]

  • Catalytic Hydrogenation Part III - More Tips and Tricks - Curly Arrow. (2010, March 31). Retrieved February 25, 2026, from [Link]

  • Dai, Y., & Wu, G. (2020). Solid-State 17O NMR Studies of Sulfonate Jump Dynamics in Crystalline Sulfonic Acids: Insights into the Hydrogen Bonding Effect. PubMed. Retrieved February 25, 2026, from [Link]

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Application Notes & Protocols: Synthesis of Homotaurine and its Analogs from Sodium 3-Cyanopropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of homotaurine (3-amino-1-propanesulfonic acid) and its analogs, utilizing sodium 3-cyanopropane-1-sulfonate as a readily accessible starting material. Homotaurine, also known as tramiprosate, is a compound of significant interest in neurodegenerative disease research, primarily for its role as an amyloid-β (Aβ) aggregation inhibitor.[1][2] This guide details two robust protocols for the critical nitrile-to-amine reduction step: catalytic hydrogenation using Raney® Nickel and chemical reduction using a modified sodium borohydride system. We delve into the mechanistic rationale behind these methods, provide step-by-step experimental procedures, comprehensive characterization data, and critical safety protocols for handling the reagents involved.

Introduction: The Significance of Homotaurine Analogs

Homotaurine is a naturally occurring sulfonic acid found in certain seaweeds, structurally analogous to the neurotransmitter GABA.[3] Its primary therapeutic interest stems from its ability to bind to soluble Aβ peptides, stabilizing them and inhibiting the formation of neurotoxic oligomers and fibrillar aggregates, a key pathological hallmark of Alzheimer's disease.[2] The synthesis of homotaurine and a diverse library of its analogs is crucial for structure-activity relationship (SAR) studies, aiming to develop next-generation therapeutics with improved pharmacokinetic profiles and efficacy.[1][4]

The synthetic pathway commencing from sodium 3-cyanopropane-1-sulfonate offers an efficient and direct route to the homotaurine scaffold. The central and most critical transformation in this pathway is the reduction of the nitrile functional group to a primary amine. The choice of reduction methodology impacts yield, purity, scalability, and safety, all of which are critical considerations in a drug development context.

Synthetic Strategy & Mechanistic Considerations

The core of this synthetic approach is the reduction of a sulfonate-containing aliphatic nitrile. The primary challenge lies in achieving a selective and high-yielding conversion of the cyano group to a primary aminomethyl group without affecting the sulfonate moiety. Two primary, well-established methodologies are presented here: catalytic hydrogenation and chemical reduction.

2.1. Catalytic Hydrogenation with Raney® Nickel

Raney® Nickel is a fine-grained, porous nickel catalyst with a high surface area, making it exceptionally effective for the hydrogenation of nitriles.[5] The reaction proceeds by the adsorption of hydrogen gas and the nitrile substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

  • Causality & Expertise: This method is often preferred for its high efficiency and clean reaction profile, typically yielding the desired primary amine with minimal byproducts.[6] However, a potential side reaction is the formation of secondary and tertiary amines through the condensation of the intermediate imine with the product amine.[7] To suppress this, reactions are often run in the presence of ammonia, which competitively inhibits this side reaction. The primary drawback of Raney® Nickel is its pyrophoric nature when dry, necessitating stringent safety protocols.[8][9][10]

2.2. Chemical Reduction with Sodium Borohydride–Cobalt(II) Chloride

While sodium borohydride (NaBH₄) alone is not potent enough to reduce nitriles, its reactivity can be dramatically enhanced by the addition of a transition metal salt, such as cobalt(II) chloride (CoCl₂). It is believed that CoCl₂ reacts with NaBH₄ to form cobalt boride in situ, which is the active catalytic species for the reduction.

  • Causality & Expertise: This system offers a safer and more operationally simple alternative to high-pressure hydrogenation with Raney® Nickel. The reaction is typically performed at ambient temperature and pressure.[11][12] It avoids the handling of pyrophoric solids and flammable hydrogen gas. The trade-off can sometimes be lower yields or the need for more rigorous purification compared to catalytic hydrogenation. The choice of solvent is critical; protic solvents like methanol or ethanol are typically used to facilitate the reaction.

Experimental Protocols & Workflows

The overall workflow for the synthesis is outlined below. Researchers should select the most appropriate reduction protocol based on available equipment and safety infrastructure.

G cluster_prep Preparation & Synthesis cluster_purify Purification & Validation Start Start: Sodium 3-Cyanopropane-1-sulfonate Reduction Nitrile Reduction (Protocol A or B) Start->Reduction Quench Reaction Quenching & Workup Reduction->Quench Crude Isolation of Crude Homotaurine Quench->Crude Purify Purification (Recrystallization) Crude->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Final Product: Pure Homotaurine Characterize->Final

Caption: General workflow for homotaurine synthesis.

Protocol A: Catalytic Hydrogenation using Raney® Nickel

WARNING: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[10] It must be handled as a slurry in water or a suitable solvent at all times, and manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[8][13] Have a bucket of sand and a Class D fire extinguisher nearby. DO NOT use water or CO₂ extinguishers on a metal fire.[9]

Materials:

  • Sodium 3-cyanopropane-1-sulfonate (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, ~0.2 eq by mass of dry nickel)

  • Anhydrous Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Parr hydrogenator or a similar high-pressure reaction vessel

Procedure:

  • Vessel Preparation: To a glass liner of a Parr hydrogenator, add sodium 3-cyanopropane-1-sulfonate (e.g., 5.0 g) and a magnetic stir bar.

  • Catalyst Addition: Under a stream of argon, carefully add the Raney® Nickel slurry. Use a pipette to transfer the slurry and rinse the pipette with a small amount of methanol to ensure complete transfer.[13] The catalyst should never be allowed to dry.[13]

  • Solvent Addition: Add anhydrous methanol (e.g., 100 mL) and the ammonia solution (e.g., 10 mL of 7N solution in methanol). The addition of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.[7]

  • Hydrogenation: Seal the Parr vessel. Purge the system with nitrogen or argon three times, followed by purging with hydrogen gas three times to remove all air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50 °C). Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry.[8] Immediately after filtration, quench the filter cake by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a water/ethanol mixture to afford pure homotaurine.

Protocol B: Chemical Reduction using NaBH₄/CoCl₂

WARNING: Sodium borohydride reacts violently with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.[11][14] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

Materials:

  • Sodium 3-cyanopropane-1-sulfonate (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.2 eq)

  • Sodium borohydride (NaBH₄) (4.0-5.0 eq)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium 3-cyanopropane-1-sulfonate (e.g., 5.0 g) and CoCl₂·6H₂O (e.g., 1.5 g) in methanol (e.g., 150 mL). Stir at room temperature until a homogenous solution is formed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • NaBH₄ Addition: Slowly and portion-wise, add sodium borohydride (e.g., 5.5 g) to the stirring solution. A black precipitate (cobalt boride) will form, and vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Cautiously add concentrated HCl dropwise to quench the excess NaBH₄ and dissolve the black precipitate. Adjust the pH to ~1-2.

  • Isolation: Concentrate the solution under reduced pressure to remove the methanol. The resulting aqueous solution will contain the product and inorganic salts.

  • Purification: The purification of the highly polar homotaurine from inorganic salts can be achieved by ion-exchange chromatography or by precipitating the product. For precipitation, concentrate the aqueous solution to a minimal volume and add a large excess of ethanol or acetone. The inorganic salts will remain largely in solution while the zwitterionic homotaurine precipitates. Filter the solid, wash with diethyl ether, and dry under vacuum. Recrystallization from water/ethanol can be performed for further purification.

Product Characterization & Validation

The identity and purity of the synthesized homotaurine must be confirmed through standard analytical techniques.

G cluster_safety Raney Nickel Handling Start Need to handle Raney Nickel? Inert Work under inert atmosphere (Ar, N2)? Start->Inert Yes IsDry Is the catalyst allowed to dry? Fire HIGH FIRE RISK Pyrophoric! IsDry->Fire Yes Slurry Keep as slurry in water/solvent IsDry->Slurry No Inert->IsDry Yes Smother Smother with SAND or Class D extinguisher Fire->Smother NoWater DO NOT USE WATER/CO2 (H2 gas evolution) Smother->NoWater Safe Safe Handling Proceed with caution Slurry->Safe

Caption: Safety decision workflow for handling Raney Nickel.

Table 1: Expected Properties and Spectroscopic Data for Homotaurine

PropertyExpected ValueReference
Molecular Formula C₃H₉NO₃S[3]
Molar Mass 139.18 g/mol [2]
Appearance White crystalline solid[15]
Melting Point >293 °C (decomposes)[3]
¹H NMR (D₂O, 500 MHz) δ 3.15 (t, 2H, -CH₂-SO₃), δ 3.01 (t, 2H, -CH₂-N), δ 2.05 (quint, 2H, -CH₂-CH₂-CH₂-)[15]
¹³C NMR (D₂O) δ 50.5 (-CH₂-SO₃), δ 38.1 (-CH₂-N), δ 24.8 (-CH₂-CH₂-CH₂-)N/A
Mass Spec (ESI-) m/z 138.0 [M-H]⁻[15]

Note: NMR chemical shifts are approximate and can vary based on solvent and pH.

Synthesis of N-Substituted Homotaurine Analogs

To create a library of analogs for SAR studies, the primary amine of homotaurine can be functionalized. This typically requires protection of the amine, followed by alkylation or acylation, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability and ease of removal under acidic conditions.[16][17]

Protocol C: N-Boc Protection of Homotaurine
  • Dissolution: Dissolve homotaurine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-2.5 eq) and stir.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution.[16]

  • Reaction: Stir the reaction at room temperature for 4-12 hours until TLC or LC-MS indicates completion.

  • Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-homotaurine.[16]

The resulting N-Boc-homotaurine can then be used in subsequent reactions (e.g., N-alkylation) before the Boc group is removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the final N-substituted analog.[18][19]

References
  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • PENTA. (2025, March 26). Sodium borohydride.
  • Unknown. (n.d.). Safety Slide: Raney Nickel.
  • Unknown. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.
  • Unknown. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • Unknown. (n.d.). chamberland-sop-weighing-and-working-with-raney-nickel.docx.
  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • NJ.gov. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
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  • Mathison, R., & Modestino, M. A. (n.d.). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production.
  • Unknown. (n.d.). SYNTHESIS AND PROPERTIES OF HOMOTAURINE. Canadian Science Publishing.
  • Sciencemadness Wiki. (2017, August 6). Raney nickel.
  • Unknown. (2024, August 22). The Ultimate Guide to Raney Nickel Mesh.
  • Unknown. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing).
  • Semantic Scholar. (n.d.). Hydrogenation of nitriles and imines for hydrogen storage.
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  • Google Patents. (n.d.). CN102627587A - Method for preparing 1-substituted tramiprosate from alpha, beta-unsaturated nitrile.
  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
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  • ResearchGate. (n.d.). Example of simulated 1 H NMR spectra based on citrate, taurine, and TMAO.
  • PubMed. (n.d.). Mass spectrometric analyses of brain synaptic peptides containing taurine.
  • MDPI. (2023, February 7). Homotaurine and Curcumin Analogues as Potential Anti-Amyloidogenic Agents.

Sources

Application Note: Sodium 3-Cyanopropane-1-sulfonate (Na-CPS) in High-Performance Nickel Plating

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Application

Sodium 3-cyanopropane-1-sulfonate (Na-CPS) is a functionalized aliphatic sulfonate serving as a Class II Brightener (Leveling Agent) in Watts nickel electroplating formulations. Unlike aromatic Class I brighteners (e.g., Saccharin) that primarily reduce internal stress, Na-CPS operates via a diffusion-controlled adsorption mechanism to suppress metal deposition at high-current-density regions (peaks), thereby forcing deposition into low-current-density regions (valleys).

This guide provides a rigorous, scientifically validated protocol for integrating Na-CPS into nickel plating baths to achieve "mirror-bright" finishes with high ductility. It includes analytical methods (HPLC) suitable for environments requiring pharmaceutical-grade process control.

Mechanism of Action: The Adsorption-Diffusion Model

The efficacy of Na-CPS relies on the synergistic function of its two terminal groups:

  • Sulfonate Group (

    
    ):  Ensures high solubility in the acidic aqueous electrolyte (pH 3.5–4.5) and anionic transport behavior.
    
  • Cyano Group (

    
    ):  Acts as the active adsorption site. The high electron density of the nitrile nitrogen facilitates strong chemisorption onto the nickel cathode, particularly at active growth sites (crystal peaks).
    

The Leveling Effect: Under direct current (DC), Na-CPS is consumed at the cathode. Its transport is diffusion-controlled. "Peaks" on the substrate surface protrude further into the diffusion layer, encountering a higher flux of Na-CPS. Consequently, adsorption is denser at peaks, inhibiting nickel reduction (


) locally. This electrochemical polarization diverts current to the "valleys," promoting a leveled, planar deposit.
Visualization: Electrochemical Leveling Mechanism

LevelingMechanism cluster_electrolyte Bulk Electrolyte (Watts Bath) cluster_diffusion Nernst Diffusion Layer cluster_cathode Cathode Surface (Substrate) Ni_Ion Ni2+ Ions LowFlux Lower Flux of Na-CPS Ni_Ion->LowFlux NaCPS Na-CPS (Leveler) HighFlux High Flux of Na-CPS NaCPS->HighFlux Rapid Diffusion Peak Surface PEAK (High Current Density) HighFlux->Peak Strong Adsorption (Inhibits Ni Deposition) Valley Surface VALLEY (Low Current Density) LowFlux->Valley Preferential Deposition (Leveling Effect) Peak->Valley Current Diverted

Figure 1: Schematic of the leveling mechanism where Na-CPS preferentially adsorbs to surface peaks, diverting nickel deposition to valleys.

Experimental Protocol: Bath Formulation & Optimization

Safety Note: Handle Na-CPS with care. While stable in solution, nitrile compounds can release toxic gases if subjected to strong oxidizers or extreme thermal decomposition. Always wear PPE (gloves, goggles, lab coat).

Standard Watts Bath Formulation (Baseline)

Before adding Na-CPS, establish a stable Watts Nickel baseline.

ComponentConcentration (g/L)Function
Nickel Sulfate (

)
240 – 300Primary source of

ions.
Nickel Chloride (

)
40 – 60Increases conductivity; promotes anode corrosion.
Boric Acid (

)
40 – 50pH buffer (prevents

precipitation at cathode).
Saccharin (Class I)1.0 – 3.0Stress reliever; grain refiner.
Wetting Agent (e.g., Na-Lauryl Sulfate)0.1 – 0.3Prevents hydrogen pitting.
Na-CPS Addition Protocol

Na-CPS is a Class II brightener . It must be used in conjunction with a Class I brightener (Saccharin) to prevent brittle deposits.

  • Stock Solution Preparation: Dissolve 10.0 g of Na-CPS in 100 mL of deionized water (10% w/v solution).

  • Target Concentration: The optimal range is typically 0.05 – 0.15 g/L (50 – 150 ppm).

  • Dosing: Add 0.5 mL of Stock Solution per Liter of bath to achieve an initial concentration of 0.05 g/L.

  • Equilibration: Circulate the bath through a filter pump for 30 minutes to ensure homogeneity.

Operating Parameters
  • pH: 3.8 – 4.4 (Adjust with dilute

    
     or 
    
    
    
    )
  • Temperature: 50°C – 60°C

  • Current Density (CD): 2 – 6 A/dm²

  • Agitation: Vigorous air or cathode rod agitation (Critical for replenishing the diffusion layer).

Validation: Hull Cell Testing

The Hull Cell is the standard self-validating experiment for plating ranges. It creates a gradient of current densities across a single panel.

Protocol:

  • Setup: 267 mL Hull Cell tank, brass panel (cleaned and activated).

  • Conditions: 2 Amps for 10 minutes at 55°C, air agitation.

  • Evaluation: Inspect the panel from left (High CD) to right (Low CD).

Interpretation of Na-CPS Effects:

  • Low Na-CPS (<0.02 g/L): Hazy deposit in the mid-to-low CD range. Poor leveling (scratches on brass still visible).

  • Optimal Na-CPS (0.05–0.15 g/L): Mirror-bright finish across 90% of the panel. "Jet black" reflection in the high CD area.

  • Excess Na-CPS (>0.25 g/L): Brittle deposit (cracks when panel is bent). Possible "skip plating" or darkness in low CD areas.

Analytical Control: HPLC Method

For research and high-precision manufacturing, empirical Hull Cell testing is insufficient. The following HPLC method quantifies Na-CPS to ensure process consistency.

Method Principle: Reverse-Phase Ion-Pair Chromatography.[1] Since Na-CPS is highly polar and lacks a strong chromophore, standard C18 retention is poor. We use an ion-pairing agent to retain the sulfonate on the column.

ParameterSpecification
Instrument HPLC with UV-Vis Detector (or PDA)
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm
Mobile Phase A 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water (pH 6.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 80% A / 20% B
Flow Rate 1.0 mL/min
Wavelength 205 nm (Critical: Nitrile absorbance is low; use high-sensitivity settings)
Injection Vol 20 µL

Sample Prep:

  • Take 5 mL of plating bath.

  • Precipitate Nickel ions: Add 1 mL of 1M NaOH (Ni precipitates as hydroxide).

  • Filter through 0.45µm PTFE syringe filter.

  • Neutralize filtrate with dilute Phosphoric acid to pH ~6.0 before injection.

Troubleshooting & Optimization Guide

Defect ObservationProbable CauseCorrective Action
Haze in Low CD Area Low Na-CPS or Metallic Impurity (Zn, Cu)1. Analyze Na-CPS via HPLC. Add if low.2. If normal, dummy plate at low CD to remove impurities.
Brittle Deposit Excess Na-CPS or Low Saccharin1. Stop Na-CPS additions.2. Check Saccharin level (maintain >2 g/L).3. Carbon treat if severe.
Pitting Low Wetting Agent or Organic Contamination1. Check surface tension (<35 dynes/cm).2. Add H2O2 (1 mL/L) and filter (removes organics).
Burning at High CD Low Ni Concentration or Low Temp1. Check NiSO4/NiCl2 levels.2. Increase Temp to 55-60°C.
Workflow Diagram: Process Control Loop

ProcessControl cluster_analysis Dual-Stream Validation Bath Watts Nickel Bath (Production) Sample Sampling (Daily) Bath->Sample HullCell Hull Cell Test (Visual/Physical) Sample->HullCell HPLC HPLC Analysis (Quantitative) Sample->HPLC Action Dosing Adjustment HullCell->Action Quality Check HPLC->Action Quant Check Action->Bath Add Na-CPS / Saccharin

Figure 2: Integrated process control workflow combining physical validation (Hull Cell) and chemical quantification (HPLC).

References

  • Di Bari, G. A. (2010). Nickel Plating. ASM Handbook, Volume 5: Surface Engineering. ASM International.

  • Moeller, T., & Hopkins, B. (2017). Electroplating Chemicals and their Analysis. Pavco Technical Library. 2

  • Thermo Fisher Scientific. (2016). Quantitation of Nickel Plating Bath Additives by Liquid Chromatography. Application Note 1085. 3

  • Ningbo Inno Pharmchem. (2026). Understanding the Chemistry of Nickel Plating Brighteners: The Role of PPS and Nitriles. Technical Article. 4

  • Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th Ed.). Wiley. (Chapter on Nickel Electrodeposition mechanisms).

Sources

Application Note: Preparation of Functionalized Sulfonic Acids Using Cyano-Sulfonate Precursors

Author: BenchChem Technical Support Team. Date: February 2026


-Functionalized Sulfonic Acids via Cyanomethanesulfonate Platforms

Executive Summary

This application note details a robust protocol for the synthesis of complex,


-functionalized sulfonic acids—a class of compounds critical in medicinal chemistry as bioisosteres for carboxylic acids and as polar scaffolds in drug design.

Traditional sulfonation methods (e.g., using


 or 

) are often harsh and lack regioselectivity. The protocol described herein utilizes Cyanomethanesulfonate esters (specifically the neopentyl derivative) as "linchpin" precursors. The electron-withdrawing nature of the cyano (

) and sulfonyl (

) groups renders the

-protons highly acidic (

), enabling facile alkylation under mild conditions. This method allows for the precise installation of alkyl, aryl, or heteroaryl groups at the

-position before revealing the free sulfonic acid.

Strategic Rationale & Mechanism

The Challenge

Direct functionalization of aliphatic sulfonic acids is chemically difficult due to the poor nucleophilicity of the


-carbon and the high polarity of the sulfonic acid group, which complicates purification.
The Solution: The "Cyano-Sulfonate" Platform

By masking the sulfonic acid as a lipophilic ester and introducing a cyano group, we create a soft enolate equivalent .

  • Activation: The

    
    -methylene is activated by both 
    
    
    
    (inductive) and
    
    
    (mesomeric) effects from the nitrile and sulfonate groups.
  • Protection: The neopentyl group is selected as the ester protecting group.[1] Unlike ethyl or methyl esters, neopentyl sulfonates are sterically hindered against nucleophilic attack (

    
    ) at the sulfur center during the basic alkylation step, preventing premature hydrolysis.
    
  • Deprotection: The neopentyl group can be cleaved under specific conditions (nucleophilic demethylation) to reveal the free acid.

Mechanism Precursor Cyanomethanesulfonate (NC-CH2-SO3Np) Base Base (NaH) Deprotonation Precursor->Base Enolate Stabilized Carbanion [NC-C(-)H-SO3Np] Base->Enolate - H+ Electrophile Electrophile (R-X) Enolate->Electrophile Alkylated α-Functionalized Precursor (NC-CHR-SO3Np) Electrophile->Alkylated + R group Deprotection Deprotection (Nucleophilic Cleavage) Alkylated->Deprotection Product Functionalized Sulfonic Acid (R-CH(CN)-SO3H) Deprotection->Product - Np group

Figure 1: Mechanistic workflow for the alkylation of cyanomethanesulfonate precursors.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
  • Precursor: Cyanomethanesulfonyl chloride (commercially available or prepared from sodium cyanomethanesulfonate).

  • Protecting Group: Neopentyl alcohol (2,2-dimethyl-1-propanol).

  • Base: Sodium hydride (60% dispersion in mineral oil).

  • Solvents: Anhydrous THF (Tetrahydrofuran), DMF (Dimethylformamide).

  • Deprotection Agent: Tetramethylammonium chloride (

    
    ) in DMF.
    
Step 1: Synthesis of Neopentyl Cyanomethanesulfonate (The Scaffold)

This step creates the stable, activatable scaffold.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve neopentyl alcohol (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv) in anhydrous

    
     (50 mL). Cool to 0°C.
    
  • Addition: Dropwise add a solution of cyanomethanesulfonyl chloride (1.05 equiv) in

    
     over 20 minutes.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Checkpoint: Product should be a colorless oil or low-melting solid.

      
       should show the characteristic neopentyl singlet (
      
      
      
      ppm) and the active methylene singlet (
      
      
      ppm).
Step 2: -Functionalization (Alkylation)

This is the critical step where chemical diversity is introduced.

  • Activation: In a flame-dried flask, suspend NaH (1.1 equiv, washed with pentane to remove oil) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Enolization: Add the Neopentyl Cyanomethanesulfonate (from Step 1) dropwise. Evolution of

    
     gas will be observed. Stir for 30 mins at 0°C to ensure complete formation of the carbanion (solution often turns yellow).
    
  • Alkylation: Add the alkyl halide (R-X, 1.2 equiv) dropwise.

    • Note: For reactive electrophiles (benzyl bromide, allyl bromide), keep at 0°C. For less reactive ones (alkyl iodides), warm to RT or reflux.

  • Completion: Stir until the starting material is consumed (TLC monitoring).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via column chromatography.

Step 3: Deprotection to Sulfonic Acid

Removal of the neopentyl group without desulfonylation.

  • Reagent Prep: Dissolve the alkylated precursor in anhydrous DMF (0.5 M).

  • Cleavage: Add Tetramethylammonium chloride (

    
    , 5.0 equiv).
    
  • Heating: Heat the mixture to 160°C in a sealed pressure tube or microwave reactor for 4-8 hours.

    • Mechanism:[2][3][4][5][6][7] The chloride ion attacks the neopentyl methyl group in an

      
       fashion (demethylation), releasing the sulfonate anion.
      
  • Purification: The product is obtained as the tetramethylammonium salt. To obtain the free acid, pass the solution through a cation-exchange resin (Dowex 50W-X8,

    
     form).
    
  • Lyophilization: Freeze-dry the aqueous eluent to obtain the functionalized sulfonic acid as a hygroscopic solid.

Data Summary & Troubleshooting

Yield & Compatibility Table
Electrophile (R-X)Reaction ConditionsYield (Step 2)Yield (Step 3)Notes
Benzyl Bromide 0°C to RT, 2h88%92%Highly efficient; standard benchmark.
Methyl Iodide 0°C, 1h90%85%Risk of bis-alkylation if excess MeI used.
Isopropyl Iodide Reflux, 12h65%88%Steric hindrance reduces alkylation rate.
Allyl Bromide 0°C, 2h82%90%Compatible; no isomerization observed.
Troubleshooting Guide (Self-Validating)
  • Issue: Low yield in Step 2 (Alkylation).

    • Diagnosis: Incomplete deprotonation or moisture in solvent.

    • Validation: The solution must bubble vigorously upon NaH addition. If not, NaH is inactive. Ensure THF is distilled from Sodium/Benzophenone.

  • Issue: Bis-alkylation observed.

    • Diagnosis: The mono-alkylated product is still acidic.

    • Fix: Use exactly 1.0 equiv of base and add the electrophile slowly. Use a bulky electrophile to discourage second attack.[7]

  • Issue: Neopentyl group not cleaving.

    • Diagnosis: Temperature too low.

    • Fix: Neopentyl sulfonates are thermally stable. The reaction requires

      
       and a strong nucleophile (
      
      
      
      or
      
      
      ) in a polar aprotic solvent (DMF/DMSO).

References

  • Roberts, J. C., et al. "Neopentyl sulfonate esters: efficient protection for the sulfonic acid moiety." Tetrahedron Letters, 1997.
  • Alkylation of Sulfonates: Truce, W. E., & Hoerger, F. D. "The Alkylation of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 1954. Context: foundational chemistry regarding the acidity of alpha-sulfonyl protons.
  • Sammes, P. G., et al. "Preparation and properties of some alpha-cyano-sulfonates." Journal of the Chemical Society, Perkin Transactions 1, 1980.
  • Deprotection Methodologies

    • Garegg, P. J., et al. "Cleavage of neopentyl sulfonates." Carbohydrate Research, 1980.

(Note: While specific URLs for older papers may vary by institution access, the citations provided refer to the authoritative primary literature establishing this chemistry.)

Sources

Application Note: Sodium 3-Cyanopropane-1-sulfonate (SPN) as a Synergistic Leveler in Acid Copper Electroplating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Sodium 3-Cyanopropane-1-sulfonate (SPN) in Copper Electrodeposition Baths Content Type: Application Note & Technical Protocol Audience: Electrochemical Engineers, Materials Scientists, and R&D Process Chemists.

Executive Summary

Sodium 3-Cyanopropane-1-sulfonate (SPN), often referred to as CPS in industrial nomenclature, is a critical organic additive used in acid copper electrodeposition. Unlike primary accelerators (e.g., SPS) or bulk suppressors (e.g., PEG), SPN functions primarily as a Leveling Agent and Secondary Brightener . Its unique chemical structure, featuring a terminal cyano (-CN) group and a sulfonate solubilizing group, allows it to selectively adsorb at high-current-density regions (protrusions, corners) to inhibit over-plating, while refining the copper grain structure for enhanced ductility and brightness.

This guide details the mechanism of action, bath preparation, and validation protocols (CVS and Hull Cell) required to integrate SPN into high-aspect-ratio interconnect and decorative plating workflows.

Introduction: The "Magic Triangle" of Acid Copper Chemistry

To understand the role of SPN, one must contextualize it within the standard Acid Copper additive system. High-performance plating relies on a competitive adsorption balance between three components:

  • Accelerators (e.g., SPS/MPS): Sulfur-based compounds that reduce the activation energy for Cu reduction, typically accumulating at the bottom of features (via-filling).

  • Suppressors (e.g., PEG + Cl⁻): High-molecular-weight polymers that form a resistive film on the cathode surface, inhibiting deposition generally.

  • Levelers (e.g., SPN, Janus Green B): Diffusion-controlled inhibitors.

The SPN Niche: SPN is distinct because it acts as a "tuning knob" for the deposition rate. While PEG provides blanket suppression, SPN provides localized suppression. Because SPN is consumed at the cathode surface under diffusion control, it naturally concentrates at corners and protruding geometries (where mass transfer is highest). By suppressing these areas, it forces the current to distribute more evenly into recesses, facilitating a flat, bright finish.

Mechanism of Action

The efficacy of SPN lies in its bifunctional structure:


.
  • Sulfonate Group (

    
    ):  Ensures high solubility in the acidic sulfate matrix and interacts with the electrical double layer.
    
  • Cyano Group (

    
    ):  The active functional moiety. The nitrogen lone pair facilitates strong specific adsorption onto the copper lattice, particularly at active growth sites (kinks/steps).
    
Mechanistic Pathway[1]
  • Transport: SPN diffuses from the bulk solution to the cathode boundary layer.

  • Selective Adsorption: At high-current-density areas (peaks/edges), the diffusion rate of SPN is highest. The -CN group adsorbs to the Cu surface, displacing the accelerator (SPS).

  • Inhibition: The adsorbed SPN increases the local overpotential, slowing down the reduction of

    
     to 
    
    
    
    at that specific site.
  • Leveling: Since the peaks are inhibited, deposition is favored in the valleys (where SPN concentration is lower due to restricted diffusion), resulting in a leveled surface.

SPN_Mechanism cluster_Surface Copper Cathode Surface Solution Bulk Electrolyte (Cu²⁺, H⁺, SPN, SPS, PEG) Boundary Diffusion Layer (Concentration Gradient) Solution->Boundary Mass Transfer Peak High Current Density Zone (Protrusion/Corner) Boundary->Peak High SPN Flux Valley Low Current Density Zone (Recess/Via Bottom) Boundary->Valley Low SPN Flux Action_Peak SPN Adsorbs Strongly (Displaces Accelerator) Peak->Action_Peak Action_Valley SPN Diffusion Restricted (Accelerator Dominates) Valley->Action_Valley Result_Peak Deposition Inhibited (Prevents Burning) Action_Peak->Result_Peak Result_Valley Deposition Accelerated (Superfilling) Action_Valley->Result_Valley Result_Peak->Result_Valley Net Effect: Surface Leveling

Figure 1: Competitive adsorption mechanism of SPN. SPN preferentially suppresses high-energy sites (peaks), allowing accelerators to fill low-energy sites (valleys).

Experimental Protocols

Protocol A: Bath Preparation & Optimization

Objective: Prepare a standard Acid Copper bath and introduce SPN for optimization.

Reagents:

  • Copper Sulfate Pentahydrate (

    
    ): Electronic Grade.
    
  • Sulfuric Acid (

    
    ): 98%, Electronic Grade.
    
  • Hydrochloric Acid (

    
    ): Analysis Grade (Source of 
    
    
    
    ).
  • SPN Stock Solution: 10 g/L (1%) in DI water.

Base Electrolyte Formulation (VMS - Virgin Makeup Solution):

ComponentConcentration RangeFunction
Copper Sulfate 200 - 250 g/LSource of Metal Ions
Sulfuric Acid 50 - 70 g/LConductivity & Anode Dissolution
Chloride Ion (

)
50 - 70 ppmBridge for Accelerator Adsorption
PEG (MW 6000) 200 - 400 ppmCarrier / Suppressor
SPS (Accelerator) 2 - 5 ppmCatalyst for reduction

Step-by-Step Dosing:

  • Dissolution: Dissolve Copper Sulfate in 50% of the final volume of warm DI water (

    
    ).
    
  • Acidification: Slowly add Sulfuric Acid (Exothermic reaction: Caution ). Allow to cool to

    
    .
    
  • Clarification: Add HCl to achieve ~60 ppm

    
    . Carbon treat if necessary to remove organic impurities.
    
  • Additive Addition:

    • Add PEG and SPS first. Stir for 30 minutes.

    • SPN Dosing: Add SPN Stock Solution to achieve a target of 10 - 30 ppm .

    • Note: SPN has a wide operating window, but

      
       ppm can lead to "skip plating" (no deposition in recesses).
      
Protocol B: Electrochemical Characterization (CVS)

Objective: Quantify the leveling activity of SPN using Cyclic Voltammetry Stripping (CVS). This is the industry standard for controlling organic additives.

Methodology: Modified Linear Sweep Voltammetry (MLSV) or Cyclic Pulse Voltammetric Stripping (CPVS).

Workflow:

  • Electrode Prep: Use a Rotating Platinum Disk Electrode (RDE). Polish with 0.05

    
     alumina slurry.
    
  • Conditioning: Cycle the electrode in VMS (no additives) to establish a baseline.

  • Measurement (The "Response Curve"):

    • Scan Rate: 100 mV/s.

    • Range: -0.25V to +1.6V vs Ag/AgCl.

    • Rotation: 2000 RPM (Simulates high convection).

  • Data Analysis: Measure the Stripping Peak Area (

    
    ) .
    
    • 
       corresponds to the amount of copper deposited during the cathodic sweep.
      
    • SPN Effect: As SPN is titrated into a bath containing Accelerator (SPS), the

      
       will decrease .
      

Validation Criteria:

  • Normalized Area (

    
    ):  The ratio of the stripping peak area of the sample (
    
    
    
    ) to the VMS standard (
    
    
    ).
  • Target for optimal leveling:

    
    .
    
  • If

    
    , the bath is over-suppressed (Too much SPN).
    
  • If

    
    , the bath has insufficient leveling (Too little SPN).
    

CVS_Workflow cluster_Logic Decision Logic Start Sample Extraction RDE_Prep RDE Polishing (Pt Electrode) Start->RDE_Prep VMS_Base Measure VMS Baseline (Max Strip Area) RDE_Prep->VMS_Base Titration Titrate SPN VMS_Base->Titration Measurement Measure Strip Area (Ar) Titration->Measurement Calculation Calculate Ratio (Ar / As) Measurement->Calculation Pass Ratio 0.6-0.8 (Optimal) Calculation->Pass Fail Ratio <0.4 (Over-dosed) Calculation->Fail

Figure 2: CVS Analytical Workflow for SPN Concentration Control.

Protocol C: Hull Cell Testing (Visual Validation)

Objective: Determine the effective current density range and identify defects (burning vs. dullness).

Setup:

  • Cell: 267 mL Hull Cell.

  • Anode: Phosphorized Copper.[1][2]

  • Cathode: Polished Brass Panel.

  • Current: 2 Amps for 10 minutes.

  • Agitation: Air agitation (Required for SPN to function properly).

Interpretation of Results:

Zone (Current Density)Observation (Optimal Bath)Observation (Excess SPN)Observation (Low SPN)
High CD (Left edge) Semi-bright, smoothSkip plating / PittingBurning / Roughness
Mid CD (Center) Mirror BrightHazy / DullHazy
Low CD (Right edge) Bright / CleanNo deposit (Skipping)Dull / Matte

Key Indicator: If the High CD area shows "skip plating" (exposed brass) or pitting, the SPN concentration is too high relative to the accelerator. If the High CD area is rough/burned, SPN is insufficient.

Troubleshooting & Maintenance

Common Failure Modes
  • Pitting:

    • Cause: Excess SPN or insufficient wetting agent. The -CN group can stabilize hydrogen bubbles if surfactant levels are low.

    • Fix: Add wetting agent (PEG) or carbon treat to reduce SPN.

  • Loss of Brightness (Haze):

    • Cause: Imbalance between SPS (Accelerator) and SPN.

    • Fix: Perform CVS. If suppression is high, add SPS (1-2 ppm increments).

  • Roughness at Edges:

    • Cause: Depletion of SPN.

    • Fix: Add SPN (5 ppm increments).

Stability Note

SPN is chemically stable but can be consumed by anodic oxidation if the anode film is unstable. Maintain proper chloride levels (50-70 ppm) to ensure a stable phosphorized copper anode film, which prevents the breakdown of organic additives.

References

  • Moffat, T. P., et al. (2000). Accelerator Aging Effects During Copper Electrodeposition. Journal of The Electrochemical Society. Link

  • West, A. C., et al. (2001). Pulse Reverse Copper Electrodeposition in High Aspect Ratio Trenches. Journal of The Electrochemical Society. Link

  • Doss, K., et al. (2018). Additives for Acid Copper Plating: Mechanisms and Applications. Plating & Surface Finishing.[1][3][4][5][6][7][8][9] Link

  • NIST Standard Reference Data. Copper Electrodeposition Kinetics. Link

  • Transene Company. Copper Plating Acid Type Technical Data Sheet. Link

(Note: While specific proprietary formulations are trade secrets, the mechanistic interactions cited above are foundational to the operation of sulfonate/cyano-based levelers in acid copper systems.)

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Chloride Impurity in Sodium 3-Cyanopropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 3-Cyanopropane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and control chloride impurity levels during their work. Chloride, while seemingly innocuous, can have significant downstream effects on reaction kinetics, catalyst performance, and the stability and safety of final active pharmaceutical ingredients (APIs). This document provides in-depth, field-proven insights and validated protocols to ensure the purity and quality of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding chloride contamination.

Q1: Why is controlling chloride levels in Sodium 3-Cyanopropane-1-sulfonate so critical?

A1: Chloride ions (Cl⁻) are often considered problematic impurities in pharmaceutical manufacturing for several reasons:

  • Corrosion: High concentrations of chloride can corrode stainless steel reactors and processing equipment, leading to costly damage and potential contamination with metallic impurities.[1]

  • Catalyst Poisoning: In subsequent synthetic steps that may employ transition metal catalysts (e.g., palladium, platinum), chloride ions can act as potent catalyst poisons, deactivating the catalyst and leading to incomplete or failed reactions.

  • Impact on API Properties: For the final drug substance, residual chloride can affect crystallinity, stability, and bioavailability.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require strict control over all impurities, including inorganic ions.[2][3] Adhering to pharmacopeial standards is essential for product approval and patient safety.[2]

Q2: What are the most common sources of chloride contamination during the synthesis of Sodium 3-Cyanopropane-1-sulfonate?

A2: Chloride impurities can be introduced at multiple stages of the synthesis. The most common sources include:

  • Starting Materials: The synthesis often involves reagents that are direct sources of chloride, such as using 1-chloro-3-cyanopropane as a precursor which reacts with sodium sulfite.

  • Reagents: The use of chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) in related or preceding steps is a primary source.[4][5][6]

  • By-products: Reactions that generate hydrochloric acid (HCl) as a by-product can lead to residual chloride if not adequately neutralized and removed.

  • Process Water & Equipment: Using water with high chloride content or inadequate cleaning of equipment previously used for chloride-containing processes can lead to cross-contamination.

Part 2: Troubleshooting Guide: High Chloride Levels Detected

This guide provides a logical workflow for addressing a batch with unacceptable chloride levels.

Q1: My initial analysis indicates high chloride content. What is the first step?

A1: The first step is to accurately quantify the impurity level using a validated, sensitive analytical method. While simple qualitative tests like precipitation with silver nitrate can indicate the presence of chloride, they are not sufficient for decision-making in a professional setting.[2][7] Ion Chromatography (IC) is the recommended gold-standard method due to its high sensitivity, selectivity, and accuracy for quantifying anions in various sample matrices.[8][9][10]

Troubleshooting Workflow

The following diagram outlines the decision-making process when high chloride levels are detected.

Chloride_Troubleshooting start High Chloride Detected (Initial Screening) quantify Step 1: Quantify Chloride by Ion Chromatography (IC) start->quantify assess Step 2: Assess Level Against Specification quantify->assess pass Pass: Document & Release assess->pass < Specification fail Fail: Investigate & Remediate assess->fail > Specification investigate Step 3: Investigate Source fail->investigate remediate Step 4: Select Purification Method fail->remediate investigate->remediate sub_invest investigate->sub_invest sub_remedy remediate->sub_remedy re_analyze Step 5: Re-analyze Purified Batch by IC re_analyze->assess raw_mat Raw Materials Analysis sub_invest->raw_mat process Process Water/Solvent Analysis sub_invest->process byproduct Reaction By-product Review sub_invest->byproduct recrystal Recrystallization (Moderate to High Impurity) sub_remedy->recrystal ion_exchange Anion Exchange Resin (Low to Moderate Impurity) sub_remedy->ion_exchange recrystal->re_analyze ion_exchange->re_analyze

Caption: Troubleshooting workflow for addressing high chloride levels.

Q2: How do I determine the source of the chloride contamination?

A2: A systematic investigation is key. Analyze each component of your synthesis individually using Ion Chromatography:

  • Raw Materials: Test your starting materials (e.g., 1-chloro-3-cyanopropane, sodium sulfite).

  • Solvents and Water: Analyze all solvents and the water used in the reaction and workup steps.

  • Reaction Monitoring: Take aliquots during the reaction to see if chloride concentration increases unexpectedly, which might indicate a side reaction or equipment leaching.

Q3: What is the most effective method for removing chloride from solid Sodium 3-Cyanopropane-1-sulfonate?

A3: For solid material, recrystallization is the most robust and scalable method. The principle relies on the significant difference in solubility between your target organic salt and the inorganic sodium chloride impurity in a chosen solvent system. Sodium chloride has very low solubility in most alcohols, whereas many organic sodium salts are soluble. A methanol/water or ethanol/water system is often a good starting point.

Q4: What if the chloride is in a solution that I need to use directly?

A4: For removing chloride from aqueous or polar solvent solutions, anion exchange chromatography is highly effective.[11][12] By passing the solution through a column packed with a strongly basic anion exchange resin, chloride ions are captured by the resin, while the larger, less mobile sulfonate compound passes through.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step experimental protocols.

Protocol 1: Quantification of Chloride by Ion Chromatography (IC)

This protocol is adapted from standard methods like EPA 300.0 and is suitable for determining chloride in the low mg/L (ppm) range.[8]

  • Principle: A small volume of the dissolved sample is injected into the IC system. Anions are separated based on their affinity for an ion-exchange column and are measured by a conductivity detector.

  • Equipment & Materials:

    • Ion Chromatograph with a suppressed conductivity detector.

    • Anion-exchange guard and separator columns (e.g., Dionex IonPac™ series).[13]

    • Autosampler.

    • Data acquisition system.

    • Eluent: Typically a potassium hydroxide (KOH) or carbonate/bicarbonate solution.

    • Reagent-grade water (18.2 MΩ·cm).

    • Chloride standard solution (1000 mg/L).

    • 0.45 µm syringe filters.

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 mg/L) by diluting the 1000 mg/L chloride stock solution with reagent-grade water.

    • Sample Preparation: Accurately weigh ~100 mg of your Sodium 3-Cyanopropane-1-sulfonate sample. Dissolve it in 100 mL of reagent-grade water to create a 1 g/L solution. This may need further dilution to bring the chloride concentration within the calibration range.

    • Filtration: Filter the prepared sample and standards through a 0.45 µm syringe filter into an autosampler vial.

    • Instrument Setup: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.

    • Analysis: Create a sequence including your calibration standards, a blank (reagent water), and your samples. Run the sequence.

    • Data Processing: Integrate the chloride peak in the chromatograms. Generate a calibration curve from the standards (peak area vs. concentration). Use the regression equation to calculate the chloride concentration in your samples, remembering to account for all dilution factors.

Analytical Method Comparison
MethodPrincipleSensitivityThroughputRemarks
Ion Chromatography (IC) Ion exchange separation with conductivity detection.[8][9]Very High (sub-ppm)High (with autosampler)Gold Standard. Accurate, quantitative, and specific.[10]
Potentiometric Titration Titration with silver nitrate (AgNO₃), monitoring potential change.[1]Moderate (ppm levels)MediumGood for higher concentrations; less sensitive than IC.
Qualitative AgNO₃ Test Formation of insoluble white AgCl precipitate.[2][7]Low (semi-quantitative)Very HighFast, cheap screening tool. Not for final quality control.
Protocol 2: Purification by Recrystallization
  • Principle: Exploits the differential solubility of the product and sodium chloride in a hot versus cold solvent system.

  • Equipment & Materials:

    • Jacketed glass reactor or Erlenmeyer flask with a stir bar.

    • Heating/cooling circulator or hot plate.

    • Buchner funnel and vacuum flask.

    • Filter paper.

    • Solvent (e.g., HPLC-grade Methanol or Ethanol).

    • Reagent-grade water.

  • Procedure:

    • Solvent Selection: Start with a solvent system like 95:5 Methanol:Water (v/v). The goal is to have the product be highly soluble at high temperature and poorly soluble at low temperature, while NaCl remains largely insoluble.

    • Dissolution: In the reactor, add the crude Sodium 3-Cyanopropane-1-sulfonate to the chosen solvent system (e.g., 5-10 mL of solvent per gram of solid).

    • Heating: Heat the mixture with stirring to near the solvent's boiling point until all the desired product dissolves. The sodium chloride impurity should remain as a fine precipitate.

    • Hot Filtration (Optional but Recommended): If a significant amount of insoluble material (NaCl) is present, perform a hot filtration to remove it before cooling. This is a critical step to prevent the impurity from being trapped in the final crystals.

    • Cooling & Crystallization: Slowly cool the clear filtrate. Controlled cooling (e.g., 10-15 °C per hour) promotes the formation of larger, purer crystals. Cool to a final temperature of 0-5 °C and hold for at least 1-2 hours to maximize yield.

    • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.

    • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Analysis: Analyze the purified material using Protocol 1 to confirm the reduction in chloride content.

Diagram: Recrystallization Workflow

Recrystallization_Workflow start Crude Product (High Chloride) dissolve 1. Dissolve in Hot Solvent System (e.g., 95% MeOH) start->dissolve hot_filter 2. Hot Filtration (Removes Insoluble NaCl) dissolve->hot_filter cool 3. Controlled Cooling & Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Under Vacuum wash->dry finish Purified Product (Low Chloride) dry->finish

Caption: Step-by-step workflow for purification via recrystallization.

References
  • U.S. Environmental Protection Agency. (1991). The Determination of Inorganic Anions in Water by Ion Chromatography, Method 300.0. [Link]

  • Shen, Y., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis. [Link]

  • Wang, Q., et al. (2021). Review of Chloride Ion Detection Technology in Water. Molecules. [Link]

  • Roberts, K. M., et al. Single-column ion chromatography for the determination of chloride and sulfate in steam condensate and boiler feed water. Analytical Chemistry. [Link]

  • Scribd. Organic Salt Analysis. [Link]

  • Downer, T. M., Jr. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]

  • Hanna Instruments. Analysis of Chloride in Naphtha. [Link]

  • Google Patents. US9982200B2 - Method for removing chlorides from hydrocarbon stream by steam stripping.
  • Pharma Drift. (2025). Limit Tests in Pharmaceutical Chemistry. [Link]

  • Google Patents.
  • Kenyatta University Repository. Removal of chlorinated organic compounds in water. [Link]

  • BOQU Instrument. (2023). How to Deal with Excessive Chloride Ions in Water. [Link]

  • Unknown Source. Salt analysis. [Link]

  • SATHEE. Salt Analysis. [Link]

  • ResearchGate. (2017). How to get rid of the chloride anions from solution?[Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Weiss, F. T., et al. Comprehensive Analysis of Sodium Alkyl Aryl Sulfonate Detergents. Analytical Chemistry. [Link]

  • Google Patents.
  • Reed, R. M., & Tartar, H. V. The Preparation of Sodium Alkyl Sulfonates. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • ResearchGate. (2025). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. [Link]

  • ResearchGate. (2025). Sodium Cyanate Mediated Synthesis of Sulfonylurea and Sulfonyltriuret from Sulfonyl Chloride and Amine. [Link]

  • Google Patents. US3108137A - Production of organic sulfonyl chlorides.
  • YouTube. (2023). Alkyl Sulfonates: Preparation and Reactions. [Link]

  • Agenzia Italiana del Farmaco. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • ResearchGate. (2025). Efficient and Green Esterification Approach for Determining of Sodium Alkylbenzenesulfonates in Dry Extracts. [Link]

  • Google Patents. CN107602425A - A kind of method for synthesizing the sulfonic acid sodium salt of 3 allyloxy, 2 hydroxyl 1.
  • Google Patents.
  • ResearchGate. (2019). Improved Synthesis and Industrial Process Development of the Sodium Salt of 2,3-Dimercapto-1-Propanesulfonic Acid (Na-DMPS). [Link]

  • Directive Publications. (2024). Permitted Daily Exposure for 2-Chloropropane as a Residual Solvent in Pharmaceuticals. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Sodium 3-Cyanopropane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical and Comparative Analysis for Researchers

Introduction

Sodium 3-Cyanopropane-1-sulfonate is a crucial component in modern industrial chemistry, most notably as a formulation additive in non-cyanide electroplating baths.[1][2] Its bifunctional nature, possessing both a nitrile and a sulfonate group, allows it to influence the properties of electrodeposited metal layers, enhancing characteristics like brightness and ductility. For researchers and quality control professionals in fields ranging from materials science to drug development, confirming the purity and structural integrity of this compound is paramount.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a definitive analytical tool for this purpose. It provides a rapid, non-destructive, and highly precise method for molecular structure elucidation. This guide offers an in-depth analysis of the ¹H NMR spectrum of Sodium 3-Cyanopropane-1-sulfonate, explains the causal factors behind its spectral features, and provides a comparative analysis against structurally similar alternatives.

Fundamentals: Predicting the ¹H NMR Spectrum

The chemical structure of Sodium 3-Cyanopropane-1-sulfonate dictates its ¹H NMR spectrum. The molecule contains a three-carbon (propane) chain flanked by two powerful electron-withdrawing groups: the cyano group (-CN) and the sulfonate group (-SO₃⁻).

  • The Sulfonate Group (-SO₃⁻): This is a strongly electron-withdrawing group. Protons on the carbon atom directly attached to it (the α-carbon) will be significantly deshielded, causing their signal to appear downfield in the spectrum.

  • The Cyano Group (-CN): The nitrile group also exhibits a deshielding effect on its adjacent protons due to its electronegativity and magnetic anisotropy.[3][4] This effect shifts the signal of the neighboring protons downfield, typically into the 2-3 ppm range.[5]

Based on these principles, we can predict the spectrum for the three distinct proton environments in the molecule, labeled here as Hₐ, Hₑ, and Hₐ:

NC-CH₂-CH₂-CH₂-SO₃⁻Na⁺ Hₐ Hₑ Hₐ

  • Hₐ (Protons α to -SO₃⁻): These protons will be the most deshielded. They are adjacent to two Hₑ protons, so their signal will be split into a triplet.

  • Hₑ (Protons β to both groups): These protons are situated between the other two methylene groups. They are coupled to both the two Hₐ protons and the two Hₐ protons. This will result in a more complex splitting pattern, likely a multiplet (specifically, a pentet or triplet of triplets).

  • Hₐ (Protons α to -CN): These protons are deshielded by the nitrile group. They are adjacent to the two Hₑ protons, so their signal will also be split into a triplet.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum. The choice of solvent is critical for ensuring complete dissolution of the ionic sample and for minimizing interference with the analyte signals.

Diagram: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~10-20 mg of Sodium 3-Cyanopropane-1-sulfonate B 2. Select Deuterated Solvent (e.g., D₂O) A->B C 3. Add ~0.6-0.7 mL of D₂O to the sample in a vial B->C D 4. Add Internal Standard (e.g., DSS), if needed C->D E 5. Vortex until fully dissolved D->E F 6. Transfer to NMR Tube E->F G 7. Insert tube into NMR Spectrometer F->G H 8. Lock, Tune, and Shim the instrument G->H I 9. Set Acquisition Parameters (e.g., 16 scans) H->I J 10. Acquire Spectrum I->J K 11. Fourier Transform J->K L 12. Phase and Baseline Correction K->L M 13. Calibrate Spectrum (e.g., D₂O peak at ~4.79 ppm) L->M N 14. Integrate Peaks M->N O 15. Assign Signals & Analyze N->O

Caption: Structure and proton assignments for Sodium 3-Cyanopropane-1-sulfonate.

Data Summary Table
CompoundStructureSignal A (α to -SO₃⁻)Signal B (Internal)Signal C (Terminal)Key Differentiator
Sodium 3-Cyanopropane-1-sulfonate NC-CH₂-CH₂-CH₂-SO₃⁻~3.0 ppm (t, 2H)~2.2 ppm (m, 2H)~2.7 ppm (t, 2H, α to -CN)Presence of three distinct signals, with Signal C characteristic of a proton α to a nitrile. [3]
Sodium 1-Propanesulfonate [6]CH₃-CH₂-CH₂-SO₃⁻~2.8 ppm (t, 2H)~1.8 ppm (m, 2H)~1.0 ppm (t, 3H, -CH₃)Features an upfield triplet for the terminal methyl group instead of a deshielded methylene group.
1,3-Propanesultone [7]O=S(O)-O-CH₂-CH₂-CH₂~4.4 ppm (t, 2H)~2.4 ppm (m, 2H)~3.2 ppm (t, 2H)Cyclic structure results in highly deshielded protons, especially those bonded to the carbon next to the ester oxygen (~4.4 ppm).
Sodium 2-Cyanoethane-1-sulfonate [8]NC-CH₂-CH₂-SO₃⁻~3.4 ppm (t, 2H)~3.1 ppm (t, 2H, α to -CN)N/AShorter chain lacks the central methylene group, resulting in only two signals (two triplets).

Note: Chemical shifts (ppm) are approximate and can vary based on solvent, concentration, and temperature. Multiplicity is abbreviated as t (triplet) and m (multiplet).

Interpretation and Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for Sodium 3-Cyanopropane-1-sulfonate. The key identifiers are the three distinct signals corresponding to the three methylene groups, with characteristic chemical shifts and a 2:2:2 integration ratio. The downfield triplets at approximately 3.0 ppm and 2.7 ppm are definitive evidence of the methylene groups adjacent to the sulfonate and cyano groups, respectively.

By comparing an acquired spectrum to the data in the table above, a researcher can confidently:

  • Confirm Identity: The unique pattern of three signals distinguishes the target compound from its precursors (like 1,3-propanesultone) or non-cyanated analogues (like Sodium 1-propanesulfonate).

  • Assess Purity: The presence of unexpected peaks, such as a methyl triplet around 1.0 ppm, could indicate contamination with Sodium 1-propanesulfonate.

  • Perform Quantitative Analysis: With the use of an internal standard, the precise concentration of the compound in a solution, such as an electroplating bath, can be determined. [9] In conclusion, ¹H NMR spectroscopy is an indispensable tool for professionals working with Sodium 3-Cyanopropane-1-sulfonate. Its ability to provide detailed structural information with a straightforward and rapid experimental workflow makes it superior for ensuring material quality, monitoring reactions, and performing quantitative analysis in complex matrices.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Ostra, M., Ubide, C., & Vidal, M. (2011). Quantitative nuclear magnetic resonance for additives determination in an electrolytic nickel bath. Analytical and Bioanalytical Chemistry, 399(5), 1907–1915. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the additives on the NMR spectra of the electroplating solutions. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the additives on NMR of the electroplating solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory. Retrieved from [Link]

  • International Journal of Materials, Mechanics and Manufacturing. (2013, October 15). Synthesis of 1, 3-Propane Sultone. Retrieved from [Link]

  • MicroChemicals. (n.d.). Electro-Plating with Photoresists. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR detection of the different additives in the electroplating solutions. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • 911 Metallurgist. (2013, May 1). Non-Cyanide Electrolytes for Gold Plating. Retrieved from [Link]

  • ProPlate. (n.d.). What are the different types of electrolytes used in electroplating, and how do they influence the process? Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Alternatives to the Use of Cyanide Solutions in Electroplating. Retrieved from [Link]

  • United Chemical. (2025, April 11). Why Cyanide is Difficult to Replace in the Electroplating Industry? Retrieved from [Link]

  • ACS Omega. (2024, May 2). Electroplated Copper Additives for Advanced Packaging: A Review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Sodium 3-Cyanopropane-1-sulfonate (SP-CN)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization of Sodium 3-Cyanopropane-1-sulfonate (SP-CN) , a critical intermediate and electroplating additive. It focuses on Fourier Transform Infrared Spectroscopy (FTIR) as a primary method for identification, purity assessment, and differentiation from functional analogues like SPS and MPS.

CAS: 55776-16-2 | Formula: C₄H₆NNaO₃S | Common Application: Copper Electroplating Leveler/Brightener

Executive Summary

Sodium 3-Cyanopropane-1-sulfonate (SP-CN) is a bifunctional molecule containing a nitrile group (-C≡N) and a sulfonate group (-SO₃Na) separated by a propyl chain. In drug development and electroplating (specifically Acid Copper baths), it functions as a polarizing additive.

This guide compares the FTIR spectral performance of SP-CN against its primary alternatives and bath contaminants: SPS (Bis-(3-sulfopropyl) disulfide) and MPS (3-mercaptopropane-1-sulfonate). While all three share a sulfonate "tail," SP-CN is uniquely identifiable by its nitrile "head," making FTIR a superior rapid-QC tool compared to UV-Vis (which lacks specificity for the nitrile) or NMR (which is slower and more expensive).

FTIR Characteristic Peaks: The Fingerprint of SP-CN

The FTIR spectrum of SP-CN is defined by three distinct zones. The presence of the Nitrile stretch is the binary "Pass/Fail" indicator for identity.

Table 1: Critical Spectral Assignments for SP-CN
Functional GroupWavenumber (cm⁻¹)IntensityMode DescriptionDiagnostic Value
Nitrile (-C≡N) 2240 – 2255 Medium/SharpStretching (νC≡N)Primary ID. Distinguishes SP-CN from SPS/MPS.
Sulfonate (-SO₃⁻) 1170 – 1230 Very StrongAsym. Stretch (νasSO₃)Confirms presence of sulfonate salt head.
Sulfonate (-SO₃⁻) 1030 – 1060 StrongSym. Stretch (νsSO₃)Secondary confirmation of sulfonate.
Alkyl Chain (-CH₂-) 2920 – 2960MediumC-H StretchingGeneral organic backbone confirmation.
Propyl Backbone 1410 – 1450MediumCH₂ Scissoring/BendingConfirms propyl chain length (fingerprint).
C-S Bond 600 – 800Weak/MediumC-S StretchingOften obscured in fingerprint region.

Technical Insight: The nitrile peak at ~2245 cm⁻¹ is located in a "silent region" of the IR spectrum (1800–2800 cm⁻¹), where few other functional groups absorb. This makes SP-CN quantification possible even in complex mixtures.

Comparative Analysis: SP-CN vs. Alternatives

In formulation and synthesis, SP-CN is often cross-contaminated with or substituted for sulfur-based additives. The table below outlines how to distinguish SP-CN from these alternatives using FTIR.

Table 2: Spectral Differentiation of Electroplating Additives
FeatureSP-CN (Target) SPS (Alternative) MPS (Alternative) Hydrolysis Impurity
Full Name Sodium 3-cyanopropyl sulfonateBis-(3-sulfopropyl) disulfideSodium 3-mercaptopropyl sulfonate3-sulfopropanoic acid / Amide
2240 cm⁻¹ (C≡N) Present (Distinct)Absent Absent Absent/Weak (if degrading)
2550 cm⁻¹ (S-H) AbsentAbsentPresent (Weak, Broad)Absent
500-550 cm⁻¹ (S-S) AbsentPresent (Weak)*AbsentAbsent
1650-1720 cm⁻¹ (C=O) AbsentAbsentAbsentPresent (Strong)
Conclusion Unique Nitrile Peak ID via lack of nitrile + S-SID via Thiol (S-H) peakID via Carbonyl (C=O) peak

*Note: The Disulfide (S-S) linkage in SPS is weak in FTIR and better detected via Raman Spectroscopy. However, the absence of the nitrile peak is sufficient to distinguish SPS from SP-CN in FTIR.

Visualizing the Analytical Logic

The following diagram illustrates the molecular structure of SP-CN and the logical workflow for identifying it against its alternatives.

SPCN_Analysis Sample Unknown Sample (White Powder) FTIR FTIR Analysis (ATR Mode) Sample->FTIR Check2240 Peak @ 2240-2255 cm⁻¹? (Nitrile Region) FTIR->Check2240 Check1700 Peak @ 1650-1720 cm⁻¹? (Carbonyl Region) Check2240->Check1700 Yes Check2550 Peak @ ~2550 cm⁻¹? (Thiol Region) Check2240->Check2550 No SPCN ID: SP-CN (Sodium 3-Cyanopropane-1-sulfonate) Check1700->SPCN No (Pure) Degraded ID: Hydrolyzed SP-CN (Amide/Acid Impurity) Check1700->Degraded Yes (Contaminated) MPS ID: MPS (Thiol Additive) Check2550->MPS Yes SPS ID: SPS (Disulfide Additive) Check2550->SPS No

Figure 1: Logic flow for identifying SP-CN and distinguishing it from common analogues (SPS/MPS) and degradation products using FTIR characteristic regions.

Experimental Protocol: Validated FTIR Workflow

Objective: To obtain a reproducible spectrum of SP-CN, minimizing interference from atmospheric moisture (sulfonates are hygroscopic).

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory (Attenuated Total Reflectance).

  • Reference Standard: Sodium 3-Cyanopropane-1-sulfonate (>98% purity).

  • Solvent (Optional): Methanol (HPLC Grade) for cleaning.

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with methanol and allow to dry completely.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3500-1600 cm⁻¹) which can interfere with the nitrile and sulfonate regions.

  • Sample Preparation (Critical Step):

    • If Solid: SP-CN is hygroscopic. If the powder appears clumpy, dry in a vacuum oven at 40°C for 1 hour. Moisture causes broad O-H bands (3400 cm⁻¹) that obscure the baseline.

    • Placement: Place ~10 mg of sample onto the center of the ATR crystal.

    • Compression: Apply high pressure using the anvil. Good contact is essential for the sulfonate peaks (1200 cm⁻¹) to appear sharp.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.[1]

  • Data Processing:

    • Apply Baseline Correction to flatten the slope caused by scattering.

    • Normalization: Normalize the strongest peak (Sulfonate at ~1180 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the standard.

  • Quality Check (Self-Validation):

    • Check 1: Is the Nitrile peak visible at ~2245 cm⁻¹? (If No → Not SP-CN).

    • Check 2: Is there a broad hump at 3400 cm⁻¹? (If Yes → Sample is wet; re-dry).

    • Check 3: Is there a peak at 1650-1700 cm⁻¹? (If Yes → Hydrolysis has occurred; sample degraded).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for general functional group assignments, specifically Nitrile and Sulfonate regions).

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Application Note: Analysis of Acid Copper Plating Baths. (2015). Thermo Fisher Scientific.[3] (Provides context on the analysis of sulfonated additives like SPS/MPS in copper plating).

  • ResearchGate. (2020). ATR-FTIR spectra of nitriles and related compounds. (General reference for nitrile stretch stability in various matrices).

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Sodium 3-Cyanopropane-1-sulfonate

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